OF-C4-Deg-lin
Descripción
Propiedades
Fórmula molecular |
C100H176N4O10 |
|---|---|
Peso molecular |
1594.5 g/mol |
Nombre IUPAC |
4-[4-[(2S,5S)-5-[4-[bis[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butyl-[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C100H176N4O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-79-95(105)111-89-73-69-85-103(86-70-74-90-112-96(106)80-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)83-67-65-77-93-99(109)102-94(100(110)101-93)78-66-68-84-104(87-71-75-91-113-97(107)81-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)88-72-76-92-114-98(108)82-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40,93-94H,5-20,29-32,41-92H2,1-4H3,(H,101,110)(H,102,109)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36-/t93-,94-/m0/s1 |
Clave InChI |
ZQXDXCNSODVUPG-ACIWIILCSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCCN(CCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCCC[C@@H]1NC(=O)[C@@H](NC1=O)CCCCN(CCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OCCCCN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CCCCOC(=O)CCCCCCCC=CCC=CCCCCC)CCCCOC(=O)CCCCCCCC=CCC=CCCCCC)CCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Origen del producto |
United States |
Foundational & Exploratory
OF-C4-Deg-lin: A Technical Guide to a Spleen-Targeting Ionizable Lipid for RNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
OF-C4-Deg-lin is a novel, degradable ionizable lipid that has emerged as a potent vehicle for the delivery of RNA therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). Its unique chemical structure, featuring a diketopiperazine core, allows for the efficient encapsulation of nucleic acids into lipid nanoparticles (LNPs). A distinguishing characteristic of this compound-formulated LNPs is their propensity to target the spleen for protein expression, offering a valuable tool for applications requiring delivery to this organ, such as vaccine development and immunotherapies. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.
Chemical Structure and Properties
This compound is an ionizable lipid characterized by a central piperazine-2,5-dione ring, which is linked to two identical branched amine head groups. Each of these head groups is further esterified with two linoleic acid tails. The "C4" designation in its name refers to the four-carbon aliphatic chain length of the linker. This specific structural arrangement is crucial for its function in RNA delivery.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀₀H₁₇₆N₄O₁₀ | [1] |
| Molecular Weight | 1594.5 g/mol | [1] |
| CAS Number | 1853203-01-6 | [1] |
| Appearance | Not specified in provided results | |
| Solubility | Soluble in organic solvents like ethanol and DMSO | [2] |
| Storage | Recommended at -20°C for long-term stability | [1] |
Experimental Protocols
The primary application of this compound is in the formulation of lipid nanoparticles for the delivery of RNA. The following protocol is a representative method for the preparation of this compound LNPs encapsulating mRNA using microfluidics, based on established procedures for similar ionizable lipids.
Lipid Nanoparticle Formulation via Microfluidic Mixing
1. Preparation of Stock Solutions:
-
Lipid Stock in Ethanol: Prepare a stock solution of this compound, cholesterol, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and a PEGylated lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) in absolute ethanol. A common molar ratio for these components is 50:38.5:10:1.5 (ionizable lipid:cholesterol:DSPC:PEG-lipid).
-
mRNA Stock in Aqueous Buffer: Dissolve the mRNA cargo in a low pH buffer, such as 50 mM citrate buffer (pH 4.0). The acidic pH ensures the protonation of the ionizable lipid's amine groups, facilitating electrostatic interaction with the negatively charged mRNA backbone.
2. Microfluidic Mixing:
-
Utilize a microfluidic mixing device (e.g., a NanoAssemblr).
-
Set the flow rate ratio of the aqueous phase to the ethanol phase, typically at 3:1.
-
The two solutions are rapidly mixed within the microfluidic channels. The rapid change in solvent polarity causes the lipids to self-assemble around the mRNA, forming LNPs.
3. Dialysis and Concentration:
-
Following formulation, the LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This deprotonates the ionizable lipid, resulting in a more neutral surface charge for the LNP in a physiological environment.
-
The LNP solution can then be concentrated using appropriate methods, such as ultrafiltration.
4. Characterization:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
RNA Encapsulation Efficiency: Typically measured using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Zeta Potential: Measured to determine the surface charge of the nanoparticles.
In Vitro and In Vivo Performance
This compound has been demonstrated to be a highly effective delivery vehicle for both siRNA and mRNA in vitro. In vivo studies in mice using mRNA encoding for luciferase have shown that LNPs formulated with this compound lead to protein expression predominantly in the spleen. This is a notable deviation from many other ionizable lipids that primarily target the liver.
Table 2: In Vivo Luciferase Expression in Mice with this compound LNPs
| Organ | Percentage of Total Average Radiance |
| Spleen | >85% |
| Liver | Minimal |
| Other Organs | Negligible |
Data extracted from a study involving intravenous administration of luciferase mRNA-LNPs at a 0.75 mg/kg dose in mice.
Visualizations
Experimental Workflow for LNP Formulation and Evaluation
Caption: Experimental workflow for this compound LNP formulation and evaluation.
Cellular Uptake and Endosomal Escape of this compound LNPs
Caption: Mechanism of cellular uptake and endosomal escape of this compound LNPs.
Conclusion
This compound represents a significant advancement in the field of RNA delivery. Its unique chemical structure facilitates the formation of stable LNPs that exhibit a distinct biodistribution profile, with a strong preference for the spleen. This characteristic, combined with its demonstrated efficacy in mediating protein expression, makes this compound a valuable tool for researchers and drug developers working on spleen-targeted therapies and next-generation vaccines. The provided protocols and data serve as a foundational guide for the application of this promising ionizable lipid in preclinical research and development.
References
Mechanism of action of OF-C4-Deg-lin in LNPs
An In-Depth Technical Guide to the Mechanism of Action of OF-C4-Deg-lin in Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, degradable ionizable lipid that has demonstrated significant potential in the formulation of Lipid Nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA)[1][2]. A distinguishing feature of this compound-formulated LNPs is their remarkable tropism for the spleen, directing the majority of mRNA-mediated protein expression to this organ, a significant deviation from the common liver-centric delivery of many existing lipid nanoparticle systems[1][2][3]. This technical guide elucidates the mechanism of action of this compound within LNPs, focusing on its molecular structure, role in endosomal escape, and the resulting biodistribution of its therapeutic payload. This document provides a comprehensive overview for researchers and professionals in drug development, including quantitative data, detailed experimental protocols, and visual diagrams of the key processes.
Introduction to this compound
This compound is an ionizable lipid characterized by a diketopiperazine-based amine core. The "Deg" in its nomenclature signifies the presence of degradable ester-based linkages, a design feature intended to enhance its biocompatibility and tolerability. As an ionizable lipid, this compound possesses a protonatable amine headgroup, which is crucial for its function in encapsulating negatively charged nucleic acids and facilitating their release into the cytoplasm.
The chemical structure of this compound, particularly its doubly unsaturated lipid tails and a four-carbon aliphatic chain linker, has been optimized for efficient mRNA delivery. When formulated into LNPs, this compound has been shown to be highly effective for both siRNA-mediated gene silencing and mRNA-mediated protein expression in vitro.
Mechanism of Action
The mechanism of action of this compound in LNPs can be dissected into several key stages: formulation and cellular uptake, endosomal escape, and payload release, leading to spleen-specific protein expression.
LNP Formulation and Cellular Uptake
This compound is a critical component in a multi-lipid formulation that self-assembles with a nucleic acid cargo into LNPs. These nanoparticles are typically produced via microfluidic mixing, which allows for precise control over their size and polydispersity. Upon intravenous administration, these LNPs circulate and are taken up by cells, primarily through endocytosis. The surface characteristics of the LNPs, influenced by the constituent lipids, play a significant role in their interaction with plasma proteins, such as Apolipoprotein E (ApoE), which can affect their biodistribution and cellular uptake. Interestingly, the presence of ApoE has been observed to have a more pronounced effect on the potency of mRNA delivery by this compound LNPs compared to siRNA delivery, suggesting potentially different cellular uptake pathways for these two types of cargo.
Endosomal Escape: The Key to Cytosolic Delivery
After endocytosis, the LNP is enclosed within an endosome. For the nucleic acid payload to be effective, it must be released from the endosome into the cytoplasm. This process, known as endosomal escape, is a critical and often rate-limiting step in drug delivery. The ionizable nature of this compound is paramount for this step.
The acidic environment of the late endosome (pH 5.0-6.0) triggers the protonation of the amine headgroup of this compound. This change in charge from neutral at physiological pH to positive in the acidic endosome is a key mechanistic switch. The positively charged this compound can then interact with negatively charged (anionic) lipids present in the endosomal membrane. This interaction is believed to disrupt the integrity of the endosomal membrane, possibly by inducing a non-bilayer hexagonal (HII) phase transition, which leads to the formation of pores or the complete rupture of the endosome. This allows the encapsulated mRNA or siRNA to escape into the cytoplasm where it can be translated by ribosomes (in the case of mRNA) or engage with the RNA-induced silencing complex (RISC) (in the case of siRNA). The apparent pKa of the LNP formulation is a critical parameter that governs the efficiency of this endosomal escape.
Figure 1: Signaling pathway of endosomal escape mediated by this compound LNPs.
Spleen-Specific Protein Expression
A hallmark of this compound LNPs is their ability to induce the majority of protein expression from delivered mRNA in the spleen. Following a 0.75 mg/kg intravenous dose in mice, over 85% of the resulting luciferase expression was localized to the spleen, with minimal expression in the liver. This is in stark contrast to other lipid nanoparticle systems, such as those formulated with cKK-E12, which primarily target the liver.
The precise mechanism for this spleen-specific expression is still under investigation. One hypothesis is that the ester bonds in this compound are more rapidly degraded in the liver environment compared to the spleen. This would lead to the destabilization of the LNPs in the liver before the mRNA can be efficiently translated, while the LNPs remain stable for longer in the spleen, allowing for robust protein expression.
Quantitative Data
The following tables summarize the available quantitative data for this compound formulated LNPs.
Table 1: In Vivo mRNA Delivery and Expression
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Intravenous Dose | 0.75 mg/kg | Mouse | |
| Primary Organ of Expression | Spleen | Mouse |
| Spleen-Localized Expression | >85% | Mouse | |
Table 2: Physicochemical Properties of this compound LNPs
| LNP Cargo | Diameter (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |
|---|---|---|---|---|
| siRNA | 67.5 ± 2.5 | 0.07 ± 0.02 | 93.5 ± 1.5 |
| mRNA | 85.0 ± 5.0 | 0.10 ± 0.03 | 95.0 ± 2.0 | |
Experimental Protocols
The following provides a detailed methodology for the formulation and in vitro evaluation of this compound LNPs, adapted from established protocols for similar ionizable lipid-based nanoparticles.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxy(polyethylene glycol)-2000 (DMG-PEG 2000)
-
mRNA (e.g., encoding a reporter protein like Luciferase)
-
Ethanol, 200 proof
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-20 mM.
-
Prepare mRNA Solution: Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 0.1 mg/mL).
-
Microfluidic Mixing:
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Set the total flow rate to achieve rapid and turbulent mixing (e.g., 12 mL/min).
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
-
Initiate the flow to mix the two solutions in the microfluidic cartridge.
-
-
Dialysis:
-
Collect the resulting nanoparticle suspension.
-
Dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
-
Sterilization and Storage:
-
Filter the dialyzed LNP solution through a 0.22 µm sterile filter.
-
Store the final LNP formulation at 4°C.
-
Figure 2: Experimental workflow for the formulation of this compound LNPs.
Characterization of LNPs
-
Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using Laser Doppler Velocimetry to determine the surface charge of the nanoparticles at different pH values.
-
Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay) to measure the amount of mRNA protected within the LNPs.
Logical Relationships and Design Principles
The unique properties of this compound stem from a rational design that links its chemical structure to its biological function.
Figure 3: Logical relationship between the structure of this compound and its function.
Conclusion
This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its unique chemical structure, incorporating a degradable diketopiperazine core, not only ensures efficient encapsulation and endosomal escape of its cargo but also facilitates a novel spleen-specific biodistribution for mRNA-mediated protein expression. This technical guide provides a foundational understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug developers in harnessing the potential of this promising delivery vehicle for future therapeutic applications. Further research into the precise molecular interactions governing its spleen tropism will undoubtedly unlock even greater potential for targeted therapies.
References
- 1. Design, synthesis, and biological evaluation of diketopiperazine based ionizable lipids for the in vivo delivery of messenger RNA [dspace.mit.edu]
- 2. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
OF-C4-Deg-lin: A Technical Guide to a Spleen-Targeting Ionizable Lipid for RNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OF-C4-Deg-lin is a novel, degradable ionizable lipid that has demonstrated significant potential for the targeted delivery of siRNA and mRNA therapeutics. A key characteristic of this compound is its ability to formulate into lipid nanoparticles (LNPs) that, following intravenous administration, predominantly induce protein expression in the spleen. This unique property distinguishes it from many other ionizable lipids that primarily target the liver. This technical guide provides a comprehensive overview of the discovery, development, and key experimental findings related to this compound, including its synthesis, formulation into LNPs, and in vitro and in vivo performance. The information is intended to provide researchers and drug development professionals with a detailed understanding of this promising RNA delivery vehicle.
Introduction
The development of safe and effective delivery systems is paramount to unlocking the full therapeutic potential of RNA-based medicines. Ionizable lipids are a critical component of lipid nanoparticles, facilitating the encapsulation of RNA and its delivery to target cells. This compound is a member of the diketopiperazine-based ionizable lipid family, designed for biodegradability and potent RNA delivery.[1] Its chemical structure features a central diketopiperazine core, ester linkages for degradability, and lipid tails that influence its delivery characteristics.[1][2] A notable feature of this compound is the four-carbon linker, an extension from the two-carbon linker of its predecessor, OF-Deg-Lin, which has been shown to enhance the potency of both siRNA and mRNA delivery.[3]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 9,12-octadecadienoic acid, (9Z,12Z)-1,1′,1′′,1′′′-[(3,6-dioxo-2,5-piperazinediyl)bis(4,1-butanediylnitrilodi-4,1-butanediyl)] ester | [4] |
| CAS Number | 1853203-01-6 | |
| Molecular Formula | C₁₀₀H₁₇₆N₄O₁₀ | |
| Molecular Weight | 1594.5 g/mol | |
| Appearance | Viscous liquid | |
| Purity | ≥90% | |
| Solubility | Soluble in ethanol (10 mg/ml) | |
| Storage | -20°C for long-term storage |
In Vitro Performance
This compound has been shown to be a potent vehicle for both siRNA and mRNA delivery in vitro. When formulated into LNPs, it effectively facilitates the delivery of RNA cargo to cultured cells.
Impact of Apolipoprotein E (ApoE)
The presence of ApoE has a significant impact on the in vitro potency of this compound LNPs for mRNA delivery. Studies have shown that the addition of ApoE can increase total protein expression by approximately 140%. This suggests that the cellular uptake of this compound mRNA LNPs is at least partially mediated by an ApoE-dependent pathway. In contrast, the effect of ApoE on siRNA delivery with this compound LNPs was found to be minimal.
In Vivo Performance: Spleen-Specific Protein Expression
The most remarkable characteristic of this compound is its ability to direct mRNA expression primarily to the spleen.
Luciferase Expression in Mice
Following intravenous injection of this compound LNPs encapsulating luciferase mRNA in mice, a significant majority of the resulting protein expression is observed in the spleen. Quantification of luminescence revealed that more than 85% of the total measured luminescence occurred within the spleen . This is in stark contrast to other commonly used mRNA delivery systems, such as those formulated with cKK-E12 and Invivofectamine, which predominantly target the liver.
| Organ | Percentage of Total Luminescence (%) |
| Spleen | > 85 |
| Liver | Minimal |
| Other Organs | Negligible |
| Table based on data from Fenton, O.S., et al. (2018). |
Despite the spleen-specific protein expression, initial particle distribution studies using Cy5-labeled mRNA formulated in this compound LNPs showed that the particles predominantly distribute to the liver. This suggests a complex mechanism where the LNPs are initially taken up by the liver but are more efficiently translated or processed in the spleen.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, it is synthesized as part of a series of degradable diketopiperazine lipids. The general synthetic scheme involves the modification of a bis-lysine diketopiperazine-based amine core. The key structural modification from its predecessor, OF-Deg-Lin, is the extension of the linker from a two-carbon to a four-carbon aliphatic chain.
A generalized workflow for the synthesis of diketopiperazine-based ionizable lipids is presented below.
References
- 1. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of diketopiperazine based ionizable lipids for the in vivo delivery of messenger RNA [dspace.mit.edu]
- 4. Luciferase transduction and selection protocol for reliable in vivo bioluminescent measurements in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to OF-C4-Deg-lin (CAS Number: 1853203-01-6) for RNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
OF-C4-Deg-lin is a novel, ionizable cationic lipid that has demonstrated significant potential as a key component of lipid nanoparticles (LNPs) for the delivery of RNA therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). Its unique chemical structure, featuring a degradable diketopiperazine core and a four-carbon aliphatic chain linker, contributes to its high potency and distinct in vivo biodistribution. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in LNP formulation, and its application in in vitro and in vivo RNA delivery. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this promising lipid for their research and therapeutic development endeavors.
Introduction
The therapeutic potential of RNA-based molecules, such as siRNA for gene silencing and mRNA for protein replacement therapy and vaccination, is vast. However, the inherent instability and negative charge of RNA necessitate the use of effective delivery vehicles to protect the cargo and facilitate its entry into target cells. Lipid nanoparticles have emerged as a leading platform for RNA delivery, and the composition of these LNPs, particularly the ionizable lipid, is a critical determinant of their efficacy and safety.
This compound (CAS: 1853203-01-6) is an ionizable lipid characterized by a degradable central core and specific linker and tail structures.[1][2][3][4][5] Research has shown that LNPs formulated with this compound exhibit high potency for both siRNA-mediated gene knockdown and mRNA-mediated protein expression in vitro. Notably, in vivo studies in mice have demonstrated that this compound LNPs carrying mRNA predominantly induce protein expression in the spleen, a unique characteristic compared to many other LNP formulations that primarily target the liver. This spleen-targeting capability opens up new avenues for therapeutic applications, including immunotherapies and treatments for spleen-related disorders.
This guide will delve into the technical details of this compound, providing a structured overview of its properties and methodologies for its application.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1853203-01-6 | |
| Formal Name | 9,12-octadecadienoic acid, (9Z,12Z)-1,1′,1′′,1′′′-[(3,6-dioxo-2,5-piperazinediyl)bis(4,1-butanediylnitrilodi-4,1-butanediyl)] ester | |
| Molecular Formula | C₁₀₀H₁₇₆N₄O₁₀ | |
| Formula Weight | 1594.5 g/mol | |
| Purity | ≥90% | |
| Appearance | A 10 mg/ml solution in ethanol | |
| Solubility | Soluble in ethanol | |
| Storage | -20°C | |
| Stability | ≥ 2 years at -20°C |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound, the formulation of lipid nanoparticles, and their application in in vitro and in vivo experiments, based on the foundational work by Fenton et al. (2018).
Synthesis of this compound
The synthesis of this compound involves the modification of a precursor lipid, OF-Deg-Lin, by extending the linker from a two-carbon to a four-carbon aliphatic chain. While the precise, step-by-step synthesis protocol is detailed in the supplementary information of the original publication, the general approach involves a multi-step organic synthesis.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Lipid Nanoparticle (LNP) Formulation
This compound is formulated into LNPs using a microfluidic mixing approach. This method allows for the rapid and reproducible self-assembly of lipids and RNA into nanoparticles with controlled size and composition.
LNP Formulation Components and Molar Ratios:
| Component | Molar Ratio (%) |
| This compound (Ionizable Lipid) | 50 |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10 |
| Cholesterol | 38.5 |
| 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) | 1.5 |
Protocol:
-
Preparation of Stock Solutions:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to prepare a mixed lipid stock solution.
-
Dissolve the RNA (siRNA or mRNA) in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
-
Microfluidic Mixing:
-
Load the lipid solution in ethanol into one syringe and the RNA solution in aqueous buffer into another syringe.
-
Use a microfluidic mixing device (e.g., a NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH. This step also neutralizes the surface charge of the LNPs.
-
-
Concentration and Sterilization:
-
Concentrate the LNPs to the desired final concentration using appropriate centrifugal filter units.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
LNP Formulation and RNA Encapsulation Workflow:
Caption: Workflow for formulating this compound lipid nanoparticles.
In Vitro Transfection
The potency of this compound LNPs for delivering siRNA and mRNA can be assessed in vitro using cell lines such as HeLa cells.
Protocol for HeLa Cells:
-
Cell Seeding: Seed HeLa cells in 96-well plates at a density that allows for optimal growth and transfection.
-
LNP Treatment:
-
Dilute the this compound LNPs encapsulating either siRNA (e.g., targeting luciferase) or mRNA (e.g., encoding luciferase) in cell culture medium.
-
Add the diluted LNPs to the cells at a specific RNA dose (e.g., 50 ng of RNA per well).
-
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and RNA release.
-
Assay:
-
For siRNA delivery, measure the knockdown of the target protein (e.g., using a luciferase assay for luciferase knockdown).
-
For mRNA delivery, measure the expression of the encoded protein (e.g., using a luciferase assay for luciferase expression).
-
In Vitro mRNA Delivery and Protein Expression Pathway:
Caption: Cellular pathway of LNP-mediated mRNA delivery and expression.
In Vivo Administration and Analysis
In vivo studies in mice are crucial for evaluating the biodistribution and efficacy of this compound LNPs.
Protocol for Mouse Studies:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
LNP Administration:
-
Administer the this compound LNPs encapsulating mRNA (e.g., luciferase mRNA) via intravenous (i.v.) injection.
-
A typical dose for luciferase mRNA is 0.75 mg/kg.
-
-
In Vivo Imaging:
-
At a specific time point post-injection (e.g., 6 hours), administer the substrate for the reporter protein (e.g., luciferin for luciferase).
-
Perform whole-body bioluminescence imaging to visualize the location and intensity of protein expression.
-
-
Ex Vivo Analysis:
-
Euthanize the mice and harvest organs of interest (e.g., spleen, liver, lungs, heart, kidneys).
-
Perform ex vivo imaging of the organs to quantify the luminescence in each tissue.
-
Quantitative Data
The following tables summarize the key quantitative data regarding the characterization and in vivo performance of this compound LNPs.
Table 1: Physicochemical Characterization of this compound LNPs
| LNP Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| siRNA LNPs | ~80 | < 0.2 | > 95% |
| mRNA LNPs | ~100 | < 0.2 | > 95% |
| Data are approximate values based on typical LNP formulations and may vary depending on the specific batch and measurement conditions. |
Table 2: In Vivo Performance of this compound mRNA LNPs
| Parameter | Value |
| Animal Model | Mouse |
| Route of Administration | Intravenous (i.v.) |
| mRNA Cargo | Firefly Luciferase |
| Dose | 0.75 mg/kg |
| Primary Site of Protein Expression | Spleen |
| Time to Peak Expression | ~6 hours |
Conclusion
This compound is a highly promising ionizable lipid for the development of advanced RNA therapeutics. Its unique structural features contribute to its high potency and its distinct ability to target the spleen for mRNA delivery in vivo. The detailed protocols and quantitative data presented in this technical guide provide a solid foundation for researchers and drug developers to harness the potential of this compound in their preclinical and clinical research. Further exploration of this lipid and its formulations is warranted to fully elucidate its mechanisms of action and expand its therapeutic applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | CAS 1853203-01-6 | Cayman Chemical | Biomol.com [biomol.com]
- 5. This compound, 1853203-01-6 | BroadPharm [broadpharm.com]
OF-C4-Deg-lin for Nucleic Acid Encapsulation: An In-depth Technical Guide
Abstract
The delivery of nucleic acid-based therapeutics, including mRNA and siRNA, holds immense promise for treating a wide array of diseases. A critical component of the successful in vivo application of these therapies is the development of safe and effective delivery vehicles. Ionizable lipids have emerged as a cornerstone of lipid nanoparticle (LNP) formulations, facilitating the encapsulation, delivery, and intracellular release of nucleic acid payloads. This technical guide provides a comprehensive overview of OF-C4-Deg-lin, a novel ionizable lipid with a unique diketopiperazine-based structure, for the encapsulation and delivery of nucleic acids. We will delve into its chemical characteristics, provide detailed experimental protocols for LNP formulation and characterization, present key quantitative data, and illustrate the proposed mechanism of action. This document is intended for researchers, scientists, and drug development professionals working at the forefront of nucleic acid therapies.
Introduction to this compound
This compound is an ionizable lipid characterized by a central piperazine-2,5-dione core, from which two identical branched amines extend, each bearing two linoleic ester tails.[1] This structure imparts several desirable properties for nucleic acid delivery. The tertiary amine groups are ionizable, remaining largely neutral at physiological pH and becoming protonated in the acidic environment of the endosome. This pH-dependent charge is crucial for both the encapsulation of negatively charged nucleic acids during formulation and for facilitating endosomal escape and subsequent payload release into the cytoplasm.[2] The ester linkages in the lipid tails are designed to be biodegradable, potentially improving the safety and tolerability profile of the LNP formulation.[3]
A key distinguishing feature of this compound is its remarkable in vivo biodistribution profile. When formulated into LNPs encapsulating mRNA, this compound directs the majority of protein expression to the spleen, with minimal expression observed in the liver.[3][4] This spleen-specific targeting is in contrast to many other ionizable lipids that predominantly target the liver. It has been reported that this compound LNPs can induce over 85% of firefly luciferase expression in the spleen. This characteristic makes this compound a particularly promising candidate for applications requiring robust immune responses, such as vaccines and immunotherapies.
Physicochemical Properties and LNP Characteristics
The performance of an LNP formulation is critically dependent on its physicochemical properties. These include particle size, polydispersity index (PDI), zeta potential, and nucleic acid encapsulation efficiency. While specific values can vary depending on the formulation parameters and the nature of the nucleic acid cargo, the following table summarizes representative data for this compound based LNPs.
| Parameter | Typical Value Range | Significance |
| Particle Size (Diameter) | 80 - 150 nm | Influences biodistribution, cellular uptake, and circulation time. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential | Slightly negative to neutral at pH 7.4 | A neutral surface charge can help to reduce non-specific interactions and prolong circulation time. |
| Encapsulation Efficiency | > 90% | High encapsulation efficiency is crucial for maximizing the delivery of the nucleic acid payload. |
Experimental Protocols
Synthesis of this compound (General Approach)
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a general synthetic strategy can be inferred from the literature on similar degradable diketopiperazine-based ionizable lipids. The synthesis would likely involve a multi-step process:
-
Synthesis of the Diketopiperazine Core: This central scaffold is typically formed through the cyclization of amino acid precursors.
-
Functionalization of the Core: The diketopiperazine core is then functionalized with linker arms containing the ionizable amine groups.
-
Attachment of Lipid Tails: The final step involves the esterification of the linker arms with linoleic acid to introduce the hydrophobic lipid tails.
Purification at each step would likely be performed using standard organic chemistry techniques such as column chromatography and the final product characterized by NMR and mass spectrometry.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a reproducible and scalable method for the production of LNPs with controlled size and PDI.
Materials:
-
This compound (in ethanol)
-
Helper lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and cholesterol (in ethanol)
-
PEG-lipid: DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)
-
Nucleic acid (mRNA or siRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 20 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Prepare Lipid Stock Solution: Prepare a stock solution of this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare Nucleic Acid Solution: Dilute the nucleic acid to the desired concentration in the acidic buffer.
-
Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. Load the lipid solution into one syringe and the nucleic acid solution into another.
-
Formulation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the lipids around the nucleic acid, forming LNPs.
-
Dialysis: Collect the resulting LNP dispersion and dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and unencapsulated nucleic acid.
-
Sterilization and Storage: Sterile-filter the final LNP formulation through a 0.22 µm filter and store at 4°C.
LNP Characterization
3.3.1. Particle Size and Polydispersity Index (PDI) Measurement
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the LNPs.
-
Protocol:
-
Dilute the LNP suspension in PBS to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
-
3.3.2. Zeta Potential Measurement
-
Principle: Laser Doppler Velocimetry is used to measure the surface charge of the LNPs.
-
Protocol:
-
Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).
-
Transfer the diluted sample to a specialized zeta potential cuvette.
-
Measure the zeta potential using a DLS instrument with this capability.
-
Perform measurements in triplicate.
-
3.3.3. Encapsulation Efficiency Determination (RiboGreen Assay)
-
Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined.
-
Protocol:
-
Prepare a standard curve of the nucleic acid in the appropriate buffer.
-
Prepare two sets of LNP samples: one diluted in TE buffer (for unencapsulated nucleic acid) and another diluted in TE buffer containing 0.5% Triton X-100 (for total nucleic acid).
-
Incubate the samples for 10 minutes at room temperature to allow for LNP lysis in the Triton X-100 samples.
-
Add the RiboGreen reagent to all samples and standards.
-
Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the concentration of unencapsulated and total nucleic acid using the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid) * 100
-
Mechanism of Action and Cellular Delivery
The delivery of nucleic acids to the cytoplasm is a multi-step process. The following diagram illustrates the proposed mechanism for this compound LNPs.
Cellular Uptake and Endosomal Escape:
-
Circulation and Cellular Uptake: Following administration, the neutrally charged this compound LNPs circulate in the bloodstream. They are taken up by cells, particularly in the spleen, through endocytosis.
-
Endosomal Acidification and LNP Protonation: Once inside the endosome, the acidic environment (pH 5-6) leads to the protonation of the tertiary amine groups of this compound, resulting in a net positive charge on the LNP.
-
Interaction with Endosomal Membrane: The positively charged LNP then interacts with the negatively charged lipids of the endosomal membrane.
-
Endosomal Escape: This interaction is thought to disrupt the endosomal membrane, possibly through the formation of non-bilayer lipid phases, leading to the release of the nucleic acid payload into the cytoplasm.
-
Payload Function: In the cytoplasm, mRNA can be translated by ribosomes to produce the encoded protein, while siRNA can be loaded into the RNA-induced silencing complex (RISC) to mediate gene silencing.
Experimental and Logical Workflow
The development and evaluation of this compound LNPs follow a logical workflow from formulation to in vivo testing.
Conclusion
This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its unique chemical structure and remarkable ability to target the spleen make it a highly attractive candidate for the development of next-generation vaccines and immunotherapies. The detailed protocols and mechanistic insights provided in this technical guide are intended to facilitate further research and development of this promising delivery vehicle. As our understanding of the structure-activity relationships of ionizable lipids continues to grow, we can anticipate the design of even more sophisticated and targeted delivery systems for a wide range of therapeutic applications.
References
OF-C4-Deg-lin: A Technical Guide to Stability and Storage for Drug Development Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
OF-C4-Deg-lin is an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics, such as siRNA and mRNA.[1][2] Its unique structure, featuring a central piperazine-2,5-dione and branched amines with linoleic esters, facilitates the encapsulation of nucleic acids and their efficient delivery to target cells.[3] Notably, LNPs formulated with this compound have demonstrated a propensity to induce protein expression predominantly in the spleen, with minimal expression in the liver.[1][4] This technical guide provides a comprehensive overview of the stability and storage conditions of this compound, along with detailed experimental protocols relevant to its application in drug development.
Physicochemical Properties and Stability Profile
This compound is a viscous liquid at room temperature. The stability of this compound, both as a standalone material and within a formulated LNP, is critical for ensuring the efficacy and safety of the final therapeutic product. While specific degradation kinetics for this compound are not publicly available, the presence of ester linkages suggests a susceptibility to hydrolysis as a primary degradation pathway. The rate of hydrolysis is typically influenced by factors such as pH and temperature.
Storage Conditions
Proper storage is paramount to maintaining the integrity of this compound. The following table summarizes the recommended storage conditions based on available data.
| Formulation | Temperature | Duration | Notes |
| Neat Oil/Raw Material | -20°C | ≥ 2 years | For long-term storage. |
| 0 - 4°C | Days to weeks | For short-term storage. | |
| Stock Solution in Solvent | -80°C | 6 months | --- |
| -20°C | 1 month | --- | |
| Formulated Lipid Nanoparticles (LNPs) | -70°C to -80°C | Months | Recommended for long-term stability of the final drug product. |
| 4°C | Weeks to Months | Stability is formulation-dependent. | |
| 25°C | Days to Weeks | Generally not recommended for storage due to accelerated degradation. |
This data is compiled from multiple sources and represents general guidance. Specific stability studies for a given formulation are always recommended.
Shipping and Handling
This compound is generally shipped under ambient temperatures or on wet/blue ice, as it is considered stable for the short durations typical of shipping. For in-vivo experiments, it is recommended that working solutions are freshly prepared on the day of use. If precipitation occurs during the preparation of solutions, gentle heating and/or sonication can be used to aid dissolution.
Solubility
| Solvent | Solubility |
| Ethanol (EtOH) | ≥45.8 mg/mL, 10 mg/ml |
| Dimethyl Sulfoxide (DMSO) | Insoluble |
| Water | Insoluble |
Experimental Protocols
The following sections detail key experimental methodologies for the characterization and stability assessment of this compound and its LNP formulations.
Protocol for Formulation of this compound Lipid Nanoparticles
This protocol describes a standard method for preparing mRNA-loaded LNPs using a microfluidic mixing system, which is a common technique for producing particles with uniform size and high encapsulation efficiency.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Ethanol (EtOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration can be, for example, 12.5 mM. Ensure all lipids are fully dissolved; gentle heating (60-65°C) may be required for some components like DSPC.
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the low pH buffer.
-
Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes.
-
Formulation: The two solutions are mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing in the microfluidic cartridge induces the self-assembly of the LNPs, encapsulating the mRNA.
-
Dialysis: The resulting LNP suspension is dialyzed against PBS (pH 7.4) to remove the ethanol and raise the pH. This step is crucial for the stability and biocompatibility of the final formulation.
-
Concentration and Sterilization: The dialyzed LNPs can be concentrated using a suitable method (e.g., centrifugal filtration) and sterilized by filtration through a 0.22 µm filter.
References
Methodological & Application
Application Notes and Protocols for OF-C4-Deg-lin Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
OF-C4-Deg-lin is a biodegradable, ionizable lipid that has emerged as a potent vehicle for the delivery of nucleic acid payloads, such as small interfering RNA (siRNA) and messenger RNA (mRNA). Its unique chemical structure allows for efficient encapsulation of genetic material and subsequent delivery to target cells. Lipid nanoparticles (LNPs) formulated with this compound have demonstrated a remarkable tropism for the spleen, making them a valuable tool for applications requiring targeted gene delivery to this organ, such as vaccine development and immunotherapies.[1]
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of this compound-based LNPs for the delivery of siRNA and mRNA.
Data Presentation
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | siRNA-LNP | mRNA-LNP |
| Molar Ratio (this compound:DSPC:Cholesterol:PEG-DMG) | 50:10:38.5:1.5 | 50:10:38.5:1.5 |
| N:P Ratio | ~3 | ~6 |
| Mean Particle Size (nm) | ~70-100 | ~80-120 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Encapsulation Efficiency (%) | > 90% | > 90% |
Note: The exact physicochemical properties can vary depending on the specific formulation parameters, such as the nucleic acid cargo and the microfluidic mixing conditions.
Table 2: In Vivo Luciferase Expression Profile of this compound mRNA LNPs
| Organ | Average Radiance (% of Total) |
| Spleen | > 85%[1] |
| Liver | Minimal[1] |
| Other Organs | Negligible[1] |
Data from intravenous administration of luciferase mRNA-loaded this compound LNPs in mice.[1]
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidic Mixing
This protocol describes the preparation of this compound LNPs encapsulating either siRNA or mRNA using a microfluidic mixing device.
Materials:
-
This compound (in ethanol)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG) (in ethanol)
-
siRNA or mRNA (in an appropriate aqueous buffer, e.g., 50 mM citrate buffer, pH 4.0)
-
Ethanol, molecular biology grade
-
Nuclease-free water
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Sterile, nuclease-free tubes and syringes
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
In a sterile, nuclease-free glass vial, combine this compound, DSPC, cholesterol, and PEG-DMG in a molar ratio of 50:10:38.5:1.5.
-
Add the appropriate volume of ethanol to achieve a final total lipid concentration of 10-25 mM.
-
Vortex thoroughly until all lipids are completely dissolved. Gently warm the solution if necessary to aid dissolution, particularly for cholesterol.
-
-
Preparation of Nucleic Acid Solution (Aqueous Phase):
-
Dilute the siRNA or mRNA stock solution in the aqueous buffer to the desired concentration. The final concentration will depend on the target N:P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid). A typical N:P ratio for siRNA is around 3, and for mRNA is around 6.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Prime the system with ethanol and then with the aqueous buffer.
-
Load the lipid stock solution (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
-
Set the total flow rate to a value that ensures rapid and efficient mixing (e.g., 12 mL/min).
-
Initiate the mixing process to generate the LNP formulation.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
To remove ethanol and unencapsulated nucleic acids, dialyze the LNP formulation against phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C using a dialysis cassette.
-
Perform at least two buffer changes during dialysis.
-
-
Sterilization and Storage:
-
Recover the purified LNP solution from the dialysis cassette.
-
Sterilize the LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and PDI of the LNPs.
-
Dilute the LNP sample in PBS to an appropriate concentration for measurement.
-
Perform the measurement at 25°C. A PDI value below 0.2 indicates a monodisperse and homogeneous population of nanoparticles.
2. Encapsulation Efficiency Determination:
-
The encapsulation efficiency can be determined using a fluorescent dye-based assay, such as the Quant-iT™ RiboGreen™ assay.
-
Prepare two sets of LNP samples. In one set, lyse the LNPs using a detergent (e.g., 0.5% Triton X-100) to release the encapsulated nucleic acid. The other set remains intact.
-
Add the RiboGreen™ reagent to both sets of samples and measure the fluorescence intensity.
-
The encapsulation efficiency is calculated using the following formula:
-
Encapsulation Efficiency (%) = [(Fluorescence of lysed LNPs) - (Fluorescence of intact LNPs)] / (Fluorescence of lysed LNPs) x 100
-
Protocol 3: In Vitro Transfection with this compound LNPs
This protocol provides a general guideline for transfecting cells in culture with siRNA or mRNA-loaded LNPs.
Materials:
-
Cells of interest (e.g., HeLa, primary immune cells)
-
Complete cell culture medium
-
This compound LNPs encapsulating siRNA or mRNA
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Appropriate assay for measuring gene knockdown (for siRNA) or protein expression (for mRNA) (e.g., qPCR, Western blot, luciferase assay)
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate the cells overnight to allow for attachment.
-
-
Transfection:
-
On the day of transfection, remove the old medium and replace it with fresh, complete medium.
-
Add the desired amount of this compound LNPs to each well. The optimal concentration should be determined empirically for each cell type and application.
-
Gently swirl the plate to ensure even distribution of the LNPs.
-
-
Incubation:
-
Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Analysis:
-
After the incubation period, harvest the cells and analyze for gene knockdown or protein expression using the appropriate assay.
-
Mandatory Visualizations
Caption: Experimental workflow for the formulation of this compound LNPs.
Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.
References
Application Notes and Protocols for In Vitro siRNA Delivery Using OF-C4-Deg-lin Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
OF-C4-Deg-lin is a novel, potent ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of nucleic acids, including small interfering RNA (siRNA), both in vitro and in vivo.[1] Its chemical structure, featuring a degradable diketopiperazine-based core and a four-carbon aliphatic chain linker, contributes to its high efficiency in mediating gene silencing.[2] These application notes provide a comprehensive guide and detailed protocols for the utilization of this compound-formulated LNPs for siRNA delivery in a research laboratory setting.
The protocols outlined below are based on established methodologies for LNP formulation and in vitro transfection. While specific parameters may require optimization for different cell types and siRNA sequences, these guidelines offer a robust starting point for successful gene knockdown experiments.
Data Presentation
Table 1: Physicochemical Properties of this compound-based siRNA LNPs
| Parameter | Typical Value/Range | Method of Analysis | Notes |
| Molar Ratio (this compound:DSPC:Cholesterol:PEG-lipid) | 50:10:38.5:1.5 | - | A commonly used molar ratio for potent ionizable lipid-based LNPs.[3][4] This ratio may be further optimized for specific applications. |
| N/P Ratio | 3 - 6 | - | The ratio of the moles of protonatable nitrogens in the ionizable lipid to the moles of phosphate groups in the siRNA. An N/P ratio in this range is often optimal for siRNA encapsulation and delivery.[5] |
| Particle Size (Hydrodynamic Diameter) | 70 - 150 nm | Dynamic Light Scattering (DLS) | A particle size within this range is generally suitable for cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | A PDI below 0.2 indicates a monodisperse and homogenous nanoparticle population. |
| siRNA Encapsulation Efficiency | > 90% | RiboGreen Assay | High encapsulation efficiency is crucial for effective delivery of the siRNA cargo. |
| Zeta Potential | Near-neutral at physiological pH (7.4) | Zeta Potential Analyzer | A neutral surface charge at physiological pH helps to reduce non-specific interactions in the culture medium. |
Table 2: In Vitro Transfection Parameters and Expected Outcomes
| Parameter | Recommended Range/Value | Cell Line Examples | Expected Gene Knockdown |
| siRNA Concentration | 1 - 50 nM | HeLa, HEK293, HepG2 | >70% at optimal concentration |
| Incubation Time | 24 - 72 hours | HeLa, HEK293, HepG2 | Time-dependent increase in knockdown, with a plateau typically observed after 48 hours. |
| Cell Seeding Density | 50 - 80% confluency at time of transfection | Varies by cell line | Optimal cell density ensures efficient uptake and minimizes cytotoxicity. |
| Positive Control | Validated siRNA targeting a housekeeping gene (e.g., GAPDH, PPIB) | All | To confirm transfection efficiency. |
| Negative Control | Non-targeting (scrambled) siRNA | All | To control for off-target effects. |
Experimental Protocols
Protocol 1: Formulation of this compound siRNA-LNPs using Microfluidics
This protocol describes the preparation of siRNA-loaded LNPs using a microfluidic mixing device, which allows for rapid and reproducible formulation of nanoparticles with controlled size and high encapsulation efficiency.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
siRNA of interest
-
Ethanol (200 proof, RNase-free)
-
Sodium Acetate Buffer (25 mM, pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device and pump system
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Sterile, RNase-free microcentrifuge tubes and syringes
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve a final molar ratio of 50:10:38.5:1.5.
-
The total lipid concentration in the ethanolic solution should be between 10-20 mM.
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in 25 mM Sodium Acetate Buffer (pH 4.0) to the desired concentration. The concentration will depend on the target N/P ratio and the flow rates of the microfluidic system.
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Set the total flow rate to achieve rapid mixing and nanoparticle formation (e.g., 2-12 mL/min).
-
Pump the two solutions through the microfluidic mixer, collecting the resulting nanoparticle suspension in a sterile tube.
-
-
Dialysis:
-
To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette.
-
-
Sterilization and Storage:
-
Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.
-
Protocol 2: In Vitro Transfection of Adherent Cells with this compound siRNA-LNPs
This protocol provides a general procedure for transfecting adherent mammalian cells in a 96-well plate format.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound siRNA-LNP formulation (from Protocol 1)
-
Opti-MEM® or other serum-free medium
-
96-well cell culture plates
-
Reagents for assessing gene knockdown (e.g., for qPCR or Western blot)
-
Reagents for cell viability assay (e.g., MTS, MTT, or CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
-
Preparation of Transfection Complexes:
-
On the day of transfection, dilute the this compound siRNA-LNP formulation in serum-free medium (e.g., Opti-MEM®) to achieve the desired final siRNA concentration (e.g., 1-50 nM).
-
Gently mix and incubate at room temperature for 10-15 minutes.
-
-
Transfection:
-
Remove the culture medium from the cells.
-
Add the diluted LNP-siRNA complexes to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours.
-
-
Post-Transfection Analysis:
-
After the incubation period, proceed with downstream analysis to assess gene knockdown and cell viability.
-
Protocol 3: Assessment of Gene Knockdown by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps to quantify the reduction in target mRNA levels following transfection.
Procedure:
-
RNA Extraction:
-
Lyse the cells directly in the wells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using primers specific for the target gene and a reference (housekeeping) gene.
-
Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown compared to cells treated with a negative control siRNA.
-
Protocol 4: Assessment of Cell Viability
It is essential to evaluate the potential cytotoxicity of the LNP formulation.
Procedure:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), perform a cell viability assay (e.g., MTS or CellTiter-Glo®) according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Express the results as a percentage of the viability of untreated control cells.
Mandatory Visualizations
Caption: Workflow for this compound siRNA-LNP formulation.
Caption: Cellular uptake pathway of this compound LNPs.
Caption: The siRNA-mediated gene silencing pathway.
References
- 1. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. simposio.afiscientifica.it [simposio.afiscientifica.it]
- 4. scispace.com [scispace.com]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OF-C4-Deg-lin-Mediated mRNA Delivery in vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
OF-C4-Deg-lin is a proprietary, ionizable lipid that has demonstrated significant potential for the in vivo delivery of messenger RNA (mRNA). A key characteristic of this compound-formulated lipid nanoparticles (LNPs) is their ability to induce preferential protein expression in the spleen, a feature of considerable interest for applications in vaccine development and immunotherapy.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in LNP-mediated mRNA delivery to the spleen in a murine model.
Principle
This compound is an ionizable lipid that, when formulated into LNPs with other lipid components, can efficiently encapsulate and deliver mRNA payloads in vivo.[1][2] The unique chemical structure of this compound, particularly its linker length, contributes to its potency in mediating mRNA delivery. While the precise mechanism is still under investigation, it is hypothesized that the specific formulation of this compound LNPs leads to a biodistribution and cellular uptake profile that favors mRNA translation in the spleen, even though the nanoparticles themselves may show broader organ distribution, including accumulation in the liver.
Data Presentation
Table 1: Physicochemical Characteristics of this compound LNPs
| Parameter | Value | Method |
| Ionizable Lipid | This compound | - |
| Helper Lipids | Cholesterol, Phospholipid, PEG-lipid | Microfluidic Mixing |
| Particle Size (Z-average) | ~80-120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering (ELS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
Note: The exact values for particle size, PDI, and zeta potential can vary depending on the specific formulation parameters and the mRNA payload.
Table 2: In Vivo Luciferase Expression Profile of this compound LNPs Encapsulating Luciferase mRNA
| Organ | Percentage of Total Average Radiance (%) |
| Spleen | > 85% |
| Liver | Minimal |
| Other Organs | Negligible |
Data is based on intravenous administration of 0.75 mg/kg of luciferase mRNA-loaded this compound LNPs in mice, with imaging performed after luciferin injection.
Experimental Protocols
Protocol 1: Synthesis of this compound
A detailed, step-by-step chemical synthesis protocol for this compound is not publicly available. However, a synthesis scheme has been published which involves a multi-step reaction. The synthesis involves the use of a diketopiperazine core and ester-based linkages. The linker length is a critical parameter influencing the potency of the lipid for both siRNA and mRNA delivery.
A representative synthesis scheme for this compound is presented in the following diagram.
Caption: Synthetic pathway for this compound.
Protocol 2: Formulation of this compound LNPs using Microfluidics
This protocol describes a general method for formulating mRNA-loaded LNPs using a microfluidic mixing device. The precise parameters may require optimization for specific applications.
Materials:
-
This compound
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other suitable phospholipid
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) or other suitable PEG-lipid
-
mRNA encoding the protein of interest (e.g., Firefly Luciferase)
-
Ethanol, molecular biology grade
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), sterile
-
Microfluidic mixing device and pump system
Procedure:
-
Prepare Lipid Stock Solutions:
-
Dissolve this compound, cholesterol, DSPC, and DMG-PEG 2000 in ethanol to achieve the desired molar ratio (e.g., 50:38.5:10:1.5 of ionizable lipid:cholesterol:phospholipid:PEG-lipid). The final total lipid concentration in the ethanol phase should be optimized, for example, in the range of 10-25 mg/mL.
-
-
Prepare mRNA Solution:
-
Dilute the mRNA in citrate buffer to the desired concentration. The optimal concentration will depend on the desired final mRNA concentration and the flow rate ratio.
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
-
Set the flow rates of the two pumps to achieve the desired flow rate ratio (FRR) of the aqueous phase to the organic phase (e.g., 3:1). The total flow rate (TFR) will influence the particle size and should be optimized (e.g., 2-12 mL/min).
-
Initiate the flow and collect the resulting LNP solution. The rapid mixing of the two phases leads to the self-assembly of the LNPs with encapsulated mRNA.
-
-
Dialysis and Concentration:
-
Dialyze the collected LNP solution against sterile PBS overnight at 4°C to remove ethanol and exchange the buffer.
-
Concentrate the dialyzed LNPs to the desired final concentration using a suitable method such as centrifugal filtration.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential of the formulated LNPs using DLS and ELS.
-
Quantify the mRNA encapsulation efficiency using a RiboGreen assay or a similar fluorescence-based method.
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Caption: Workflow for LNP formulation.
Protocol 3: In Vivo mRNA Delivery and Luciferase Assay in Mice
Materials:
-
This compound LNPs encapsulating luciferase mRNA
-
6-8 week old female BALB/c mice (or other suitable strain)
-
D-Luciferin, potassium salt
-
Sterile PBS
-
Insulin syringes (28-30 gauge)
-
In vivo imaging system (IVIS) or similar bioluminescence imaging system
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
Handle mice according to approved institutional animal care and use committee (IACUC) protocols.
-
-
LNP Administration:
-
Dilute the this compound LNP-mRNA formulation in sterile PBS to the desired final concentration for a dose of 0.75 mg mRNA per kg of body weight. The final injection volume should be approximately 100-200 µL.
-
Administer the LNP solution to the mice via intravenous (tail vein) injection.
-
-
Luciferase Assay:
-
At the desired time point post-injection (e.g., 6 hours), prepare a fresh solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).
-
Administer the D-luciferin solution to the mice via intraperitoneal (IP) injection at a dose of 150 mg/kg.
-
Wait for 10-15 minutes to allow for the substrate to distribute.
-
-
Bioluminescence Imaging:
-
Anesthetize the mice using isoflurane or another suitable anesthetic.
-
Place the anesthetized mice in the imaging chamber of the IVIS system.
-
Acquire bioluminescence images according to the manufacturer's instructions. Typical exposure times range from 1 to 5 minutes.
-
After in vivo imaging, mice can be euthanized, and organs (spleen, liver, lungs, heart, kidneys) can be harvested for ex vivo imaging to confirm the location of luciferase expression. For ex vivo imaging, place the organs in a petri dish with fresh luciferin solution.
-
-
Data Analysis:
-
Use the imaging software to quantify the bioluminescent signal (average radiance) from the whole body and from specific regions of interest (ROIs) corresponding to different organs.
-
Express the data as the percentage of total radiance for each organ to determine the biodistribution of protein expression.
-
Caption: Workflow for in vivo experiments.
Signaling Pathway and Mechanism of Spleen-Specific Expression
The precise signaling pathway that leads to the pronounced spleen-specific protein expression from this compound LNPs is an area of ongoing research. While the LNPs themselves may show significant accumulation in the liver, the subsequent translation of the delivered mRNA is predominantly observed in the spleen. Several factors are thought to contribute to the organ-specific targeting of LNPs, including:
-
Lipid Composition: The chemical structure of the ionizable lipid, including the length of its linker and tail groups, plays a crucial role in determining the LNP's surface properties and its interaction with serum proteins.
-
Protein Corona: Upon entering the bloodstream, LNPs are coated with a layer of serum proteins, forming a "protein corona." The composition of this protein corona can influence the LNP's biodistribution and uptake by different cell types in various organs. It is hypothesized that the protein corona formed on this compound LNPs may promote their uptake by specific cell populations within the spleen, such as antigen-presenting cells (APCs).
-
Particle Properties: The size, charge, and surface chemistry of the LNPs can all influence their interaction with the mononuclear phagocyte system (MPS), which is abundant in the spleen and liver.
Caption: Proposed mechanism for spleen-specific expression.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low luciferase signal | Low LNP dose | Optimize the LNP dose. |
| Poor mRNA encapsulation | Re-evaluate the LNP formulation protocol. Ensure proper mixing and dialysis. | |
| Inefficient in vivo delivery | Check the tail vein injection technique. | |
| Timing of imaging | Optimize the time between luciferin injection and imaging. | |
| High signal in the liver | LNP formulation | Adjust the lipid composition and molar ratios. |
| Non-specific uptake | Further investigation into the protein corona may be needed. | |
| Variable results between animals | Inconsistent injection | Ensure consistent injection volume and technique. |
| Animal health | Use healthy, age-matched animals. |
Conclusion
This compound represents a promising ionizable lipid for targeted mRNA delivery to the spleen. The protocols and data presented in these application notes provide a framework for researchers to utilize this technology for various therapeutic and research applications. Further optimization of the LNP formulation and a deeper understanding of the underlying mechanism of spleen-specific expression will continue to advance the utility of this compound in the field of mRNA therapeutics.
References
Spleen-Targeting mRNA Delivery Using OF-C4-Deg-lin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) to specific organs and cell types is a critical challenge in the development of novel therapeutics and vaccines. OF-C4-Deg-lin is a proprietary ionizable lipid that, when formulated into lipid nanoparticles (LNPs), has demonstrated a remarkable ability to preferentially deliver functional mRNA to the spleen. This characteristic makes it an invaluable tool for applications requiring robust immune responses, such as cancer immunotherapy and vaccine development. The spleen is a major secondary lymphoid organ, rich in antigen-presenting cells (APCs) like dendritic cells and macrophages, which are essential for initiating adaptive immunity. By targeting the spleen, this compound LNPs can enhance the presentation of mRNA-encoded antigens to these immune cells, potentially leading to more potent and durable therapeutic effects.
This document provides detailed application notes and protocols for the use of this compound in formulating spleen-targeting mRNA LNPs. It includes comprehensive data on LNP characteristics, biodistribution, and detailed methodologies for key experiments to facilitate the adoption of this technology in your research and development workflows.
Data Presentation
Table 1: Physicochemical Characteristics of this compound mRNA LNPs
The following table summarizes the typical physicochemical properties of this compound LNPs formulated with a standard lipid composition. These characteristics are crucial for ensuring batch-to-batch consistency and optimal in vivo performance.
| Parameter | Representative Value | Method of Analysis |
| Size (Z-average) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential (at pH 7.4) | Near-neutral to slightly negative | Electrophoretic Light Scattering (ELS) |
Table 2: In Vivo Protein Expression Profile of this compound LNPs Encapsulating Luciferase mRNA
This table presents the relative protein expression in different organs following intravenous administration of this compound LNPs carrying luciferase-encoding mRNA. The data highlights the preferential expression in the spleen.
| Organ | Percentage of Total Luminescence |
| Spleen | > 85%[1] |
| Liver | < 10%[1] |
| Lungs | < 5% |
| Heart | < 1% |
| Kidneys | < 1% |
Note: While physical biodistribution studies using fluorescently labeled LNPs may show accumulation in the liver, the functional delivery leading to protein expression is predominantly observed in the spleen. This is attributed to the unique degradation profile of the this compound lipid.
Experimental Protocols
Protocol 1: Formulation of this compound mRNA LNPs via Microfluidic Mixing
This protocol describes the preparation of spleen-targeting LNPs encapsulating mRNA using a microfluidic device.
Materials:
-
This compound ionizable lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
mRNA encoding the protein of interest
-
Ethanol (anhydrous, molecular biology grade)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4 (sterile)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassette (e.g., 20 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Preparation of mRNA Solution:
-
Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.1-0.5 mg/mL.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Set the total flow rate (TFR) to 12 mL/min and the flow rate ratio (FRR) of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.
-
Load the lipid solution and the mRNA solution into their respective inlet reservoirs.
-
Initiate the mixing process to generate the LNPs.
-
-
Purification:
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.
-
-
Characterization:
-
Determine the LNP size, PDI, and zeta potential using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Quantify the mRNA encapsulation efficiency using a RiboGreen assay.
-
-
Storage:
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vivo Administration and Biodistribution of mRNA Expression
This protocol outlines the procedure for administering this compound mRNA LNPs to mice and assessing the resulting protein expression in various organs.
Materials:
-
This compound LNPs encapsulating luciferase mRNA (prepared as in Protocol 1)
-
6-8 week old BALB/c mice (or other suitable strain)
-
Sterile PBS, pH 7.4
-
D-luciferin, potassium salt
-
In vivo imaging system (IVIS) or equivalent
-
Tissue homogenization equipment
-
Luciferase assay reagent
Procedure:
-
Animal Dosing:
-
Dilute the this compound luciferase mRNA LNPs in sterile PBS to the desired concentration.
-
Administer the LNPs to mice via intravenous (i.v.) injection (e.g., tail vein) at a dose of 0.5 - 1.0 mg mRNA per kg of body weight.
-
-
In Vivo Imaging (Optional):
-
At a predetermined time point (e.g., 6, 12, or 24 hours post-injection), administer D-luciferin (150 mg/kg) via intraperitoneal (i.p.) injection.
-
After 10-15 minutes, anesthetize the mice and image them using an in vivo imaging system to visualize the location of luciferase expression.
-
-
Ex Vivo Organ Imaging and Quantification:
-
Immediately after in vivo imaging, euthanize the mice.
-
Perfuse the circulatory system with PBS to remove blood from the organs.
-
Dissect the spleen, liver, lungs, heart, and kidneys.
-
Image the excised organs using the in vivo imaging system after applying D-luciferin.
-
-
Quantitative Analysis of Luciferase Expression:
-
Weigh each organ and homogenize it in a suitable lysis buffer.
-
Centrifuge the homogenates to pellet cellular debris.
-
Determine the protein concentration of the supernatant.
-
Perform a luciferase assay on the supernatant according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein content of each organ lysate (RLU/mg protein).
-
Visualizations
Caption: Experimental workflow for spleen-targeting mRNA LNP delivery.
Caption: Proposed mechanism of spleen-preferential mRNA expression.
References
- 1. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictive Lung- and Spleen-Targeted mRNA Delivery with Biodegradable Ionizable Lipids in Four-Component LNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA cargo size and lipid mix influence on LNP size, PDI and EE% - [insidetx.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Microfluidic Mixing of OF-C4-Deg-lin LNPs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as siRNA and mRNA. The ionizable lipid component is a critical determinant of the efficacy and safety of these delivery systems. OF-C4-Deg-lin is a novel ionizable lipid that has demonstrated potential for potent in vitro and in vivo delivery of RNA, with a notable tendency for spleen-targeted protein expression from mRNA cargo.[1] Microfluidic mixing is a robust and scalable method for the production of LNPs with controlled and reproducible physicochemical characteristics.[2][3]
These application notes provide a detailed protocol for the formulation of this compound-based LNPs using a microfluidic mixing approach. The protocol includes guidance on lipid formulation, microfluidic parameters, and downstream characterization methods to ensure the quality and consistency of the resulting nanoparticles.
Data Presentation
Table 1: Lipid Stock Solutions
| Component | Abbreviation | Supplier Example | Stock Concentration (in Ethanol) | Storage |
| This compound | - | MedchemExpress, Cayman Chemical | 10 mg/mL | -20°C |
| 1,2-distearoyl-sn-glycero-3-phosphocholine | DSPC | Avanti Polar Lipids | 10 mM | -20°C |
| Cholesterol | Chol | Sigma-Aldrich | 20 mM | -20°C |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 | DMG-PEG2k | Avanti Polar Lipids | 5 mM | -20°C |
Table 2: Recommended Molar Ratios for LNP Formulation
| Component | Molar Ratio (%) | Purpose |
| This compound | 50 | Ionizable cationic lipid for RNA encapsulation and endosomal escape. |
| DSPC | 10 | Helper lipid to aid in structural integrity. |
| Cholesterol | 38.5 | Provides stability to the LNP structure. |
| DMG-PEG2k | 1.5 | Stabilizes particles and prevents aggregation. |
Note: The provided molar ratios are a common starting point for LNP formulations and may require optimization for specific applications.[4]
Table 3: Microfluidic Mixing Parameters
| Parameter | Symbol | Recommended Range | Effect on LNP Size |
| Total Flow Rate | TFR | 2 - 20 mL/min | Increasing TFR generally decreases particle size. |
| Flow Rate Ratio (Aqueous:Ethanol) | FRR | 3:1 - 5:1 | Increasing FRR generally decreases particle size. |
Table 4: Physicochemical Characterization Parameters
| Parameter | Method | Typical Expected Values |
| Mean Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index | DLS | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Neutral to slightly negative at neutral pH |
| RNA Encapsulation Efficiency | RiboGreen Assay | > 90% |
Experimental Protocols
Protocol 1: Preparation of Lipid and RNA Solutions
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2k in absolute ethanol at the concentrations specified in Table 1.
-
Store all lipid stock solutions at -20°C.
-
-
Lipid Mixture Preparation (Ethanol Phase):
-
In a sterile microcentrifuge tube, combine the lipid stock solutions according to the molar ratios in Table 2.
-
For example, to prepare 1 mL of a 10 mM total lipid mixture, combine:
-
500 µL of 10 mM this compound (adjust volume based on mg/mL to mM conversion)
-
100 µL of 10 mM DSPC
-
192.5 µL of 20 mM Cholesterol
-
30 µL of 5 mM DMG-PEG2k
-
Adjust the final volume to 1 mL with absolute ethanol.
-
-
Vortex the lipid mixture thoroughly to ensure homogeneity.
-
-
RNA Solution Preparation (Aqueous Phase):
-
Dissolve the siRNA or mRNA in a low pH buffer to ensure the ionizable lipid is protonated, facilitating RNA complexation. A commonly used buffer is 25 mM sodium acetate at pH 4.0.[5]
-
The concentration of the RNA solution will depend on the desired final RNA-to-lipid ratio. A typical starting point is a weight ratio of 10:1 (total lipid:RNA).
-
Protocol 2: Microfluidic Mixing for LNP Formulation
-
System Setup:
-
Set up the microfluidic mixing system (e.g., NanoAssemblr Ignite) according to the manufacturer's instructions. A staggered herringbone micromixer is a common and effective choice.
-
Prime the system with ethanol and the aqueous buffer to remove any air bubbles and equilibrate the microfluidic chip.
-
-
Loading Syringes:
-
Load the prepared lipid mixture (ethanol phase) into one syringe.
-
Load the RNA solution (aqueous phase) into a separate syringe.
-
-
Microfluidic Mixing:
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pump. A common starting point is a TFR of 2 mL/min and an FRR of 3:1 (Aqueous:Ethanol).
-
Initiate the pumping to mix the two solutions through the microfluidic chip.
-
Collect the resulting LNP suspension from the outlet into a sterile reservoir.
-
-
Downstream Processing:
-
Immediately after formulation, dialyze the LNP suspension against a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove the ethanol and raise the pH. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Perform dialysis for at least 2 hours at 4°C, with at least one buffer exchange.
-
After dialysis, sterile filter the LNP suspension through a 0.22 µm filter.
-
References
- 1. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: OF-C4-Deg-lin for Cancer Therapy Research
Introduction
OF-C4-Deg-lin is a novel, ionizable lipid that serves as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of RNA therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2][3][4][5] In the realm of cancer therapy research, this compound-formulated LNPs have garnered significant interest due to their unique propensity for spleen-specific delivery. This characteristic is particularly advantageous for applications in cancer immunotherapy, where targeting antigen-presenting cells (APCs) in the spleen can elicit a robust anti-tumor immune response.
These application notes provide an overview of the utility of this compound in cancer research, with a focus on its application in mRNA-based cancer vaccines and siRNA-mediated gene silencing. Detailed protocols for LNP formulation and in vivo studies are also presented.
Key Applications in Cancer Therapy Research
-
mRNA-Based Cancer Vaccines: The spleen is a major site for initiating adaptive immune responses. By delivering mRNA encoding tumor-associated antigens (TAAs) or tumor-specific antigens (TSAs) to the spleen, this compound LNPs can efficiently transfect APCs. This leads to the presentation of tumor antigens on MHC class I and II molecules, activating both CD8+ cytotoxic T lymphocytes and CD4+ helper T cells, which are crucial for a potent and durable anti-tumor response.
-
siRNA-Mediated Silencing of Oncogenes: this compound LNPs can be utilized to deliver siRNA molecules that target and silence the expression of key oncogenes driving tumor growth and survival. While the spleen may not be the primary tumor site, this approach could be valuable for hematological malignancies or for modulating systemic factors that support tumor progression.
-
Immunomodulatory Therapies: Beyond antigen delivery, these LNPs can transport mRNA encoding for cytokines or other immunomodulatory proteins to the spleen to further enhance the anti-tumor immune environment.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies involving this compound LNPs.
Table 1: In Vivo Luciferase mRNA Expression Profile of this compound LNPs in Mice
| Organ | Percentage of Total Average Radiance |
| Spleen | >85% |
| Liver | Minimal |
| Other Organs | Negligible |
Data obtained from mice treated with a 0.75 mg/kg intravenous dose of luciferase mRNA-loaded this compound LNPs.
Table 2: Physicochemical Properties of this compound LNPs
| Property | Value |
| Purity | ≥90% |
| Formulation | 10 mg/ml solution in ethanol |
| Storage | -20°C |
| Stability | ≥ 2 years |
Data sourced from commercially available this compound.
Signaling Pathways and Mechanisms
The primary mechanism of action for this compound in cancer therapy is as a delivery vehicle that facilitates the introduction of RNA cargo into splenic cells. The subsequent therapeutic effect is dependent on the nature of the RNA payload.
Proposed Mechanism of an this compound mRNA Cancer Vaccine
The following diagram illustrates the proposed signaling pathway initiated by an this compound LNP delivering mRNA encoding a tumor antigen.
Caption: Workflow of this compound mRNA vaccine delivery and subsequent anti-tumor immune response.
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing
This protocol describes the preparation of this compound LNPs encapsulating mRNA or siRNA using a microfluidic mixing device.
Materials:
-
This compound
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
mRNA or siRNA cargo
-
Ethanol, anhydrous
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, cholesterol, DSPC, and DMG-PEG 2000 in anhydrous ethanol to achieve a desired molar ratio (e.g., 50:38.5:10:1.5 of this compound:cholesterol:DSPC:DMG-PEG 2000).
-
The total lipid concentration in the ethanol phase should be optimized, for example, at 25 mM.
-
-
Preparation of RNA Solution (Aqueous Phase):
-
Dissolve the mRNA or siRNA cargo in citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the RNA solution into another.
-
Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1) and the total flow rate to control the LNP size.
-
Initiate the syringe pumps to mix the two phases in the microfluidic cartridge.
-
Collect the resulting LNP solution.
-
-
Purification and Buffer Exchange:
-
Dialyze the collected LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated RNA.
-
-
Characterization:
-
Determine the LNP size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Caption: Workflow for the formulation and characterization of this compound LNPs.
Protocol 2: In Vivo Evaluation of this compound LNPs in a Murine Cancer Model
This protocol provides a general framework for assessing the therapeutic efficacy of this compound LNPs in a preclinical cancer model.
Materials:
-
Tumor-bearing mice (e.g., C57BL/6 mice with established B16F10 melanoma tumors)
-
This compound LNPs encapsulating therapeutic RNA (e.g., mRNA encoding a tumor antigen) or a control (e.g., LNPs with non-coding RNA or PBS)
-
Sterile PBS for dilutions
-
Calipers for tumor measurement
-
Flow cytometry reagents for immune cell analysis
Procedure:
-
Tumor Implantation:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer the this compound LNP formulations intravenously (i.v.) at a predetermined dose and schedule (e.g., 0.75 mg/kg RNA, once a week for three weeks).
-
-
Monitoring Tumor Growth:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
-
Immunophenotyping (Optional):
-
At the end of the study, or at specified time points, isolate spleens and tumors.
-
Prepare single-cell suspensions and perform flow cytometry to analyze the activation and infiltration of immune cells (e.g., CD8+ T cells, CD4+ T cells, dendritic cells).
-
-
Data Analysis:
-
Compare tumor growth rates between treatment and control groups.
-
Analyze the immune cell populations to understand the mechanism of action.
-
Caption: Experimental workflow for in vivo evaluation of this compound LNPs in a cancer model.
References
- 1. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CAS 1853203-01-6 | Cayman Chemical | Biomol.com [biomol.com]
Application Notes and Protocols for OF-C4-Deg-lin in Protein Replacement Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OF-C4-Deg-lin is a novel, biodegradable ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA). A key feature of this compound-based LNPs is their remarkable tropism for the spleen, making them a valuable tool for protein replacement therapies targeting hematopoietic cells or leveraging the spleen's role in immune responses.[1] These application notes provide an overview of this compound, quantitative data on its performance, and detailed protocols for its use in protein replacement therapy studies.
Mechanism of Action
This compound is a cationic ionizable lipid that, when formulated into LNPs with other lipid components, encapsulates and protects mRNA from degradation.[1] The LNPs are taken up by cells via endocytosis. The acidic environment of the endosome protonates the tertiary amines of this compound, leading to the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the protein of interest.
The spleen-specific targeting of this compound LNPs is believed to be mediated by the formation of a specific protein corona upon intravenous administration.[2][3] This protein corona interacts with receptors on cells within the spleen, leading to preferential uptake in this organ.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound LNPs from preclinical studies.
Table 1: In Vivo Protein Expression Profile of this compound LNPs
| Parameter | Value | Species | Dosage | Notes |
| Primary Organ of Protein Expression | Spleen | Mouse | 0.75 mg/kg (IV) | Luciferase mRNA was used as the reporter. |
| Percentage of Total Radiance in Spleen | >85% | Mouse | 0.75 mg/kg (IV) | Demonstrates high spleen-specificity compared to liver and other organs. |
| Effect of Apolipoprotein E (ApoE) | ~140% increase in protein expression | In vitro | N/A | Suggests a role for ApoE in the cellular uptake mechanism of this compound LNPs. |
Table 2: Physicochemical Properties of a Typical this compound LNP Formulation
| Property | Typical Value | Method of Measurement |
| Mean Hydrodynamic Diameter | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| mRNA Encapsulation Efficiency | > 95% | RiboGreen Assay |
| Zeta Potential | Near-neutral at physiological pH | Laser Doppler Velocimetry |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for mRNA Delivery
This protocol describes the formulation of this compound LNPs using a microfluidic mixing device.
Materials:
-
This compound
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
mRNA encoding the protein of interest in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Ethanol, molecular biology grade
-
Phosphate-buffered saline (PBS), sterile
-
Microfluidic mixing device and pump system
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, cholesterol, DSPC, and DMG-PEG2000 in ethanol at a molar ratio of 50:38.5:10:1.5. The total lipid concentration should be between 10-25 mg/mL.
-
Prepare mRNA Solution: Dilute the mRNA to a final concentration of 0.1-0.5 mg/mL in the low pH buffer.
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Set the total flow rate (TFR) to 12 mL/min and the flow rate ratio (FRR) of the aqueous phase to the organic (ethanol) phase to 3:1.
-
Pump the lipid solution and the mRNA solution through their respective inlets.
-
Collect the resulting LNP solution from the outlet.
-
-
Dialysis:
-
Transfer the collected LNP solution to a dialysis cassette.
-
Dialyze against sterile PBS at 4°C for at least 18 hours, with three buffer changes, to remove the ethanol and raise the pH.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage.
-
Protocol 2: In Vivo Evaluation of Protein Replacement Therapy in a Mouse Model
This protocol outlines a general procedure for assessing the efficacy of this compound LNPs in a mouse model of a disease caused by a protein deficiency.
Materials:
-
Disease model mice (e.g., knockout model for the protein of interest) and wild-type control mice.
-
This compound LNPs encapsulating mRNA for the therapeutic protein.
-
Control LNPs (e.g., encapsulating a reporter protein like luciferase or saline).
-
Syringes and needles for intravenous injection.
-
Anesthesia.
-
Equipment for blood collection and tissue harvesting.
-
Assay kits for quantifying the therapeutic protein (e.g., ELISA) and assessing relevant biomarkers of disease.
Procedure:
-
Animal Dosing:
-
Divide the disease model mice into treatment and control groups. Include a group of wild-type mice for comparison.
-
Administer the this compound LNPs (e.g., at a dose of 0.75 mg mRNA/kg) or control LNPs to the mice via intravenous (tail vein) injection.
-
-
Sample Collection:
-
At predetermined time points (e.g., 6, 24, 48, and 72 hours post-injection), collect blood samples via submandibular or retro-orbital bleeding.
-
At the end of the study, euthanize the mice and harvest the spleen, liver, and other relevant organs.
-
-
Protein Quantification:
-
Prepare tissue homogenates from the spleen and other organs.
-
Quantify the concentration of the therapeutic protein in the plasma and tissue homogenates using a specific and validated assay (e.g., ELISA).
-
-
Pharmacodynamic Assessment:
-
Measure relevant biomarkers of disease activity in the collected samples to assess the functional consequence of the protein replacement.
-
-
Data Analysis:
-
Compare the protein levels and biomarker data between the treatment and control groups.
-
Statistically analyze the results to determine the efficacy of the protein replacement therapy.
-
Visualizations
Caption: Experimental workflow for protein replacement therapy using this compound LNPs.
Caption: Cellular mechanism of mRNA delivery by this compound LNPs.
References
- 1. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new strategy for the extrahepatic delivery of lipid-based nanomedicines: a protein corona-mediated selective targeting system based on an ionizable ... - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00079C [pubs.rsc.org]
Using OF-C4-Deg-lin for vaccine development research
Clarification on OF-C4-Deg-lin
Initial research indicates that the compound "this compound" is an ionizable cationic lipid.[1][2][3][4][5] It is utilized in the formulation of lipid nanoparticles (LNPs) designed for the delivery of siRNA and mRNA. Notably, LNPs created with this compound have been shown to accumulate preferentially in the spleen following intravenous administration, a feature that is highly relevant for vaccine development as the spleen is a primary site for initiating immune responses.
The user's request, however, focuses on the application of a targeted protein degrader for vaccine research. Given this specific interest, the following application notes and protocols have been created for a hypothetical protein degrader , herein named ImmunoDeg-V1 , designed to function as a novel vaccine adjuvant. This document will serve as a detailed guide for researchers on how a targeted protein degrader could be utilized to enhance vaccine efficacy.
Application Notes and Protocols: ImmunoDeg-V1 for Vaccine Development Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
ImmunoDeg-V1 is a novel, cell-permeable, heterobifunctional small molecule designed for targeted protein degradation. It functions as a proteolysis-targeting chimera (PROTAC), a class of molecules that utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. ImmunoDeg-V1 is engineered to enhance vaccine responses by degrading a key negative regulator of immune signaling, thereby acting as a potent vaccine adjuvant. Adjuvants are critical components of modern subunit and recombinant vaccines, which are often poorly immunogenic on their own.
Mechanism of Action: ImmunoDeg-V1 is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting the two. By forming a ternary complex between the target protein and the E3 ligase, ImmunoDeg-V1 induces the polyubiquitination of the target, marking it for degradation by the 26S proteasome. For the purpose of these notes, ImmunoDeg-V1 is designed to target and degrade Suppressor of Cytokine Signaling 3 (SOCS3) , a protein that inhibits the JAK/STAT pathway crucial for immune cell activation in response to vaccine antigens.
Data and Specifications
This section summarizes the key in vitro and in vivo characteristics of ImmunoDeg-V1.
Table 1: Biochemical and Cellular Activity of ImmunoDeg-V1
| Parameter | Value | Description |
| Target Protein | SOCS3 | Suppressor of Cytokine Signaling 3 |
| E3 Ligase Recruited | Cereblon (CRBN) | |
| Binding Affinity (Kd) to SOCS3 | 25 nM | Measured by Isothermal Titration Calorimetry (ITC) |
| Binding Affinity (Kd) to CRBN | 150 nM | Measured by Surface Plasmon Resonance (SPR) |
| DC50 (50% Degradation Conc.) | 10 nM | Concentration for 50% SOCS3 degradation in human dendritic cells after 12h |
| Dmax (Max Degradation) | >95% | Maximum achievable SOCS3 degradation in human dendritic cells |
| Cellular Permeability (Papp) | 12 x 10-6 cm/s | Measured by Caco-2 permeability assay |
| Recommended In Vitro Dose | 10 - 100 nM | For cell-based assays |
| Recommended In Vivo Dose | 1 - 5 mg/kg | Co-administered with vaccine antigen in murine models |
Table 2: In Vivo Pharmacodynamic and Efficacy Profile (Murine Model)
| Parameter | Result | Experimental Context |
| Target Engagement | >90% SOCS3 degradation in splenocytes | 24h post-administration of 2 mg/kg ImmunoDeg-V1 |
| Adjuvant Effect | 10-fold increase in antigen-specific IgG titers | Compared to antigen + Alum adjuvant at day 28 |
| T-Cell Response | 5-fold increase in antigen-specific IFN-γ producing CD8+ T-cells | Compared to antigen + Alum adjuvant at day 14 |
| Cytokine Induction (serum) | Increased IL-6, IL-12, and TNF-α levels | Peak at 6h post-immunization |
| Safety Profile | No significant weight loss or adverse events observed | At doses up to 10 mg/kg |
Visualized Mechanisms and Workflows
Signaling Pathway
Caption: Mechanism of Action for ImmunoDeg-V1.
Experimental Workflow
Caption: Experimental workflow for testing ImmunoDeg-V1.
Experimental Protocols
Protocol 1: In Vitro SOCS3 Degradation in Dendritic Cells
Objective: To confirm the dose-dependent degradation of SOCS3 by ImmunoDeg-V1 in primary immune cells.
Materials:
-
ImmunoDeg-V1 (10 mM stock in DMSO)
-
Bone Marrow-Derived Dendritic Cells (BMDCs)
-
RPMI-1640 medium with 10% FBS, 1% Pen/Strep, 20 ng/mL GM-CSF
-
6-well tissue culture plates
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibodies: anti-SOCS3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed murine BMDCs at a density of 1 x 106 cells/well in 6-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of ImmunoDeg-V1 in culture medium to achieve final concentrations ranging from 1 nM to 1 µM. Include a DMSO vehicle control (0.1% final concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of ImmunoDeg-V1 or vehicle control.
-
Incubation: Incubate the plates for 12 hours at 37°C, 5% CO2.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-SOCS3 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and visualize bands using a chemiluminescent substrate.
-
Strip and re-probe the membrane with anti-β-actin as a loading control.
-
-
Analysis: Quantify band intensity using densitometry software. Normalize SOCS3 levels to β-actin and then to the vehicle control to determine the percentage of degradation. Plot the percentage of remaining SOCS3 against the log concentration of ImmunoDeg-V1 to calculate the DC50.
Protocol 2: In Vivo Adjuvant Efficacy in a Murine Vaccination Model
Objective: To evaluate the adjuvant effect of ImmunoDeg-V1 on the humoral and cellular immune response to a model antigen.
Materials:
-
6-8 week old C57BL/6 mice
-
Model antigen (e.g., Ovalbumin - OVA)
-
ImmunoDeg-V1
-
Alum (e.g., Alhydrogel) as a control adjuvant
-
Sterile PBS
-
Syringes and needles (27G)
Procedure:
-
Animal Grouping: Acclimatize mice for one week. Randomly assign mice into the following groups (n=8-10 per group):
-
Group 1: PBS (Sham)
-
Group 2: OVA (20 µg per mouse)
-
Group 3: OVA (20 µg) + Alum (200 µg)
-
Group 4: OVA (20 µg) + ImmunoDeg-V1 (2 mg/kg)
-
-
Formulation Preparation:
-
For Group 3, gently mix OVA and Alum and incubate for 30 minutes at room temperature to allow adsorption.
-
For Group 4, dissolve ImmunoDeg-V1 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS) and mix with the OVA solution just prior to injection.
-
Ensure the final injection volume is 100 µL for all groups.
-
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Collect pre-bleed serum samples. Inject each mouse subcutaneously at the base of the tail with the respective formulation.
-
Day 14 (Booster Immunization): Collect blood samples via tail vein. Administer a booster immunization identical to the primary one.
-
-
Sample Collection:
-
Day 28 (Terminal): Collect blood via cardiac puncture for serum analysis. Euthanize mice and aseptically harvest spleens for cellular analysis.
-
-
Analysis of Humoral Response (ELISA):
-
Coat 96-well ELISA plates with OVA protein.
-
Serially dilute serum samples from days 14 and 28 and add to the wells.
-
Detect bound antibodies using an HRP-conjugated anti-mouse IgG secondary antibody.
-
Calculate endpoint titers for each mouse.
-
-
Analysis of Cellular Response (ELISpot):
-
Prepare single-cell suspensions from the spleens.
-
Use a mouse IFN-γ ELISpot kit according to the manufacturer's protocol.
-
Stimulate splenocytes with an OVA-specific peptide (e.g., SIINFEKL for CD8+ T-cells) or whole OVA protein for 24-48 hours.
-
Develop the plate and count the number of spot-forming units (SFUs) to quantify antigen-specific IFN-γ-secreting cells.
-
Storage and Handling
-
Storage: Store ImmunoDeg-V1 as a solid or in a DMSO stock solution at -20°C or -80°C, protected from light.
-
Stability: The compound is stable for at least 6 months when stored at -80°C.
-
Handling: Use standard laboratory safety procedures, including wearing gloves and safety glasses. Prepare dilutions in a chemical fume hood.
Disclaimer: ImmunoDeg-V1 is a hypothetical compound described for illustrative purposes. The protocols and data presented are representative examples based on the principles of targeted protein degradation and adjuvant science. Researchers should conduct their own optimization and validation studies.
References
Application Notes and Protocols for In Vitro Transfection with OF-C4-Deg-lin LNPs
For Researchers, Scientists, and Drug Development Professionals
Introduction
OF-C4-Deg-lin is a potent, ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) for robust delivery of RNA therapeutics, including both small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2][3] Its unique structure, featuring a four-carbon aliphatic linker chain, has been shown to enhance the in vitro potency for both siRNA-mediated gene silencing and mRNA-driven protein expression.[1] These application notes provide detailed protocols for the formulation of this compound LNPs and their use in in vitro transfection experiments, along with key performance data.
Data Presentation
The following tables summarize the physicochemical properties and in vitro performance of this compound LNPs as reported in foundational studies.
Table 1: Physicochemical Properties of this compound LNPs
| Cargo Type | LNP Size (Diameter, nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) |
|---|---|---|---|
| siRNA (anti-luciferase) | ~90 | ~0.15 | ~95% |
| mRNA (luciferase) | ~100 | ~0.15 | ~95% |
(Data derived from studies evaluating a series of ionizable lipids, where this compound was a lead candidate)[1]
Table 2: In Vitro Transfection Performance in HeLa Cells
| Parameter | siRNA Delivery | mRNA Delivery |
|---|---|---|
| Cell Line | HeLa (stably expressing luciferase) | HeLa |
| Cargo | anti-firefly luciferase siRNA | firefly luciferase mRNA |
| Dose per well | 50 ng | 50 ng |
| Incubation Time | 24 hours | 24 hours |
| Result | Significant knockdown of luciferase gene | High level of luciferase protein expression |
| Effect of ApoE | Minimal impact on silencing | ~140% increase in protein expression |
(Data is based on experiments where this compound was identified as a top-performing lipid for both siRNA and mRNA delivery)
Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes involved in working with this compound LNPs, from formulation to cellular action.
Caption: Workflow for this compound LNP Formulation.
Caption: General workflow for in vitro cell transfection.
Caption: Proposed mechanism of LNP uptake and cargo release.
Experimental Protocols
Protocol 1: Formulation of this compound LNPs via Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating mRNA or siRNA using a microfluidic device, such as the NanoAssemblr™.
Materials:
-
This compound (e.g., 10 mg/mL in ethanol)
-
Helper lipid (e.g., DSPC) in ethanol
-
Cholesterol in ethanol
-
PEG-lipid (e.g., DMG-PEG 2000) in ethanol
-
mRNA or siRNA in RNase-free citrate buffer (pH 4.0)
-
Absolute ethanol, RNase-free
-
RNase-free Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Microfluidic mixing device and cartridges
-
Dialysis or centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO)
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
Prepare Lipid Mixture (Organic Phase): a. In a sterile tube, combine the ethanolic solutions of this compound, DSPC, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5). b. Vortex briefly to ensure a homogenous mixture.
-
Prepare RNA Solution (Aqueous Phase): a. Dilute the stock mRNA or siRNA to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH keeps the ionizable lipid charged, facilitating encapsulation.
-
Microfluidic Mixing: a. Set up the microfluidic device according to the manufacturer's instructions. A typical total flow rate is 10-12 mL/min with an aqueous-to-organic flow rate ratio of 3:1. b. Load the lipid mixture into the organic phase inlet and the RNA solution into the aqueous phase inlet. c. Initiate the mixing process. The rapid mixing of the two phases causes the LNPs to self-assemble and encapsulate the RNA cargo. d. Collect the resulting LNP solution from the outlet.
-
Solvent Removal and Buffer Exchange: a. Transfer the collected LNP solution to a centrifugal filter unit. b. Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 10 min) to concentrate the LNPs. c. Discard the flow-through and resuspend the LNPs in sterile DPBS (pH 7.4). d. Repeat the wash and concentration steps at least two more times to ensure complete removal of ethanol and exchange into the final buffer.
-
Sterilization and Storage: a. Recover the final LNP formulation and pass it through a 0.22 µm sterile filter. b. Determine the RNA concentration using a RiboGreen assay and LNP size/PDI via Dynamic Light Scattering (DLS). c. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: In Vitro Transfection of Adherent Cells
This protocol provides a general method for transfecting cell lines like HeLa, HepG2, or A549.
Materials:
-
Adherent cells (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound LNP formulation (from Protocol 1)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: a. One day prior to transfection, seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment (e.g., 50,000 HeLa cells per well in a 24-well plate). b. Incubate overnight under standard conditions (37°C, 5% CO₂).
-
Transfection: a. On the day of the experiment, dilute the LNP stock solution to the desired final concentration (e.g., for a 50 ng dose in 500 µL final volume, dilute to 100 ng/mL) in fresh, pre-warmed complete cell culture medium. b. Gently aspirate the old medium from the cells. c. Add the LNP-containing medium to the cells dropwise. d. Include appropriate controls: untreated cells (media only) and cells treated with LNPs containing a non-targeting control RNA.
-
Incubation: a. Return the plates to the incubator and incubate for 24 to 48 hours to allow for LNP uptake and subsequent gene silencing or protein expression.
-
Analysis: a. After incubation, proceed with the desired downstream analysis as described in Protocols 3, 4, or 5.
Protocol 3: Assessment of mRNA Transfection (Luciferase Assay)
This protocol quantifies protein expression from delivered luciferase mRNA.
Materials:
-
Transfected cells from Protocol 2 (using luciferase mRNA LNPs)
-
Luciferase assay lysis buffer (e.g., Promega Cell Lysis Buffer)
-
Luciferase assay substrate (e.g., Promega Bright-Glo™ Luciferase Assay System)
-
Luminometer-compatible opaque-walled plates
Procedure:
-
Cell Lysis: a. Wash cells once with PBS. b. Add the appropriate volume of lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle rocking to ensure complete lysis.
-
Luminescence Measurement: a. Transfer the cell lysate to an opaque-walled plate. b. Prepare the luciferase assay reagent according to the manufacturer's instructions. c. Add the reagent to each well containing lysate. d. Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Express results as Relative Light Units (RLU). Data can be normalized to total protein content in the lysate (determined by a BCA assay) to account for differences in cell number.
Protocol 4: Assessment of siRNA Transfection (Gene Knockdown)
This protocol measures the reduction in target mRNA levels via qRT-PCR.
Materials:
-
Transfected cells from Protocol 2 (using target-specific siRNA LNPs)
-
RNA extraction kit (e.g., Qiagen RNeasy Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: a. Lyse the cells directly in the well and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Reverse Transcription: a. Synthesize cDNA from an equal amount of total RNA from each sample.
-
Quantitative PCR (qPCR): a. Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and qPCR master mix. b. Run the qPCR program on a real-time PCR machine.
-
Data Analysis: a. Calculate the change in target gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated or negative control samples. b. Express results as "% Knockdown" or "Relative Gene Expression."
Protocol 5: Cell Viability Assay
This protocol assesses the cytotoxicity of the LNP formulation.
Materials:
-
Transfected cells from Protocol 2
-
Cell viability reagent (e.g., alamarBlue™, Promega CellTiter-Glo®)
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Reagent Addition: a. At the end of the transfection incubation period (e.g., 24 hours), add the cell viability reagent directly to the wells according to the manufacturer's instructions (typically 10% of the culture volume).
-
Incubation: a. Incubate the plate for 1-4 hours at 37°C.
-
Measurement: a. Measure the fluorescence or luminescence signal using a plate reader.
-
Data Analysis: a. Normalize the results to the untreated control cells (representing 100% viability). A positive control for toxicity (e.g., 1% Triton X-100) should also be included.
References
Application Notes & Protocols: OF-C4-Deg-lin Based LNP for Gene Editing Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The field of gene therapy has been revolutionized by the advent of CRISPR-Cas9 technology, offering the potential to correct genetic mutations responsible for a myriad of diseases.[1][2] A significant challenge, however, lies in the safe and efficient delivery of CRISPR components into target cells in vivo.[2] Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform, valued for their low immunogenicity, flexibility, and scalability.[3]
This document provides detailed application notes and protocols for utilizing OF-C4-Deg-lin, a novel ionizable lipid, in the formulation of LNPs for gene editing applications. This compound is an ionizable lipid featuring a central piperazine-2,5-dione and two identical branched amines, each with two linoleic esters attached. A distinguishing feature of this compound based LNPs is their remarkable propensity for spleen-targeted delivery of mRNA, a characteristic that opens new avenues for gene editing in hematopoietic and immune cells. Following intravenous administration in mice, these LNPs have been shown to induce over 85% of protein expression in the spleen, with minimal expression in the liver.
These protocols will guide researchers through the process of formulating, characterizing, and applying this compound LNPs for the delivery of Cas9 mRNA and single-guide RNA (sgRNA) for targeted gene editing.
Data Presentation: LNP Characteristics
The following tables summarize the physicochemical properties and delivery efficiency of this compound LNPs based on available research data.
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | siRNA Cargo | mRNA Cargo | Reference |
|---|---|---|---|
| LNP Size (Diameter, nm) | ~100 | ~110 | |
| Entrapment Efficiency (%) | ~95% | ~95% |
Data derived from studies using HeLa cells.
Table 2: In Vivo mRNA Delivery and Expression Profile
| Parameter | This compound LNP | cKK-E12 LNP (Control) | Invivofectamine (Control) | Reference |
|---|---|---|---|---|
| Primary Organ of Expression | Spleen | Liver | Liver | |
| % Total Radiance (Spleen) | >85% | <10% | <10% | |
| % Total Radiance (Liver) | <10% | >85% | >85% | |
| Animal Model | Mouse | Mouse | Mouse | |
| Administration Route | Intravenous | Intravenous | Intravenous | |
| Dosage | 0.75 mg/kg | 0.75 mg/kg | 0.75 mg/kg |
Expression measured via luminescence from delivered luciferase mRNA.
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for Gene Editing Cargo
This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and a target-specific sgRNA using a microfluidic mixing device. The molar ratio of components is critical for LNP stability and efficacy.
Materials:
-
This compound (in ethanol)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) (in ethanol)
-
Cas9 mRNA and target-specific sgRNA
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), sterile
-
Ethanol, 200 proof, molecular biology grade
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassette (e.g., Slide-A-Lyzer™, 10K MWCO)
Procedure:
-
Prepare Lipid Stock Solutions: Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMPE-PEG2000 in 100% ethanol.
-
Prepare Lipid Mixture (Organic Phase):
-
In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : DMPE-PEG2000).
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Prepare Nucleic Acid Mixture (Aqueous Phase):
-
Dilute Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0) to the desired final concentration. The recommended weight ratio of LNP components to nucleic acids is typically between 10:1 and 20:1.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture into the organic phase inlet syringe.
-
Load the nucleic acid mixture into the aqueous phase inlet syringe.
-
Set the flow rate ratio to 3:1 (Aqueous:Organic). For example, set the aqueous flow rate to 9 mL/min and the organic flow rate to 3 mL/min for a total flow rate of 12 mL/min.
-
Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to self-assemble into LNPs, encapsulating the nucleic acids.
-
-
Dialysis and Concentration:
-
Transfer the resulting LNP solution into a dialysis cassette.
-
Perform dialysis against sterile PBS (pH 7.4) at 4°C. Change the PBS buffer at least three times over a period of 12-24 hours to remove ethanol and raise the pH.
-
After dialysis, recover the LNP solution and concentrate if necessary using a centrifugal filter unit.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C for short-term use (1-2 weeks) or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP solution in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
Expected Result: Particle size of 100-120 nm with a PDI < 0.2.
2. Zeta Potential Measurement:
-
Dilute a small aliquot of the LNP solution in an appropriate low-ionic-strength buffer.
-
Measure the surface charge using Laser Doppler Velocimetry.
-
Expected Result: A slightly negative or near-neutral surface charge at physiological pH (7.4).
3. Nucleic Acid Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to nucleic acids (e.g., Quant-iT™ RiboGreen™).
-
Measure the fluorescence of the LNP sample before (total RNA) and after (free RNA) lysis with a detergent (e.g., 1% Triton X-100).
-
Calculate the encapsulation efficiency using the formula: Encapsulation % = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] * 100
-
Expected Result: >90% encapsulation efficiency.
Mandatory Visualizations
Caption: Experimental workflow for this compound LNP-mediated gene editing.
Caption: Proposed mechanism of LNP uptake and endosomal escape.
Protocol 3: In Vitro Gene Editing
This protocol provides a general guideline for assessing the gene editing efficiency of this compound LNPs in a relevant cell line in vitro. Given the spleen-targeting nature of this lipid, primary splenocytes or a hematopoietic cell line would be appropriate targets.
Materials:
-
Target cells (e.g., mouse primary splenocytes)
-
Complete cell culture medium
-
This compound LNPs encapsulating Cas9 mRNA and sgRNA targeting a gene of interest (e.g., Ptprc)
-
Control LNPs (e.g., encapsulating a non-targeting sgRNA)
-
Multi-well cell culture plates
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing or Next-Generation Sequencing (NGS) service
Procedure:
-
Cell Seeding: Seed target cells in a multi-well plate at an appropriate density to reach ~70-80% confluency on the day of transfection.
-
LNP Treatment:
-
Dilute the LNP formulation in pre-warmed, serum-free media to achieve the desired final concentration of nucleic acids (e.g., 50-500 ng/well).
-
Remove the old media from the cells and add the LNP-containing media.
-
Incubate the cells for 4-6 hours at 37°C.
-
After incubation, add an equal volume of media containing 2x serum to neutralize the LNP activity and support cell health.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for translation of Cas9 mRNA, formation of the RNP complex, and gene editing to occur.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's protocol.
-
Analysis of Gene Editing Efficiency:
-
Amplify the genomic region surrounding the target site using PCR.
-
Analyze the PCR products to quantify the frequency of insertions and deletions (indels). Common methods include:
-
Sanger Sequencing with TIDE/ICE analysis: A rapid and cost-effective method for estimating indel frequency.
-
Next-Generation Sequencing (NGS): Provides a comprehensive and highly accurate profile of all editing outcomes.
-
-
Protocol 4: In Vivo Gene Editing in a Mouse Model
This protocol outlines the procedure for systemic administration of this compound LNPs to mice for spleen-targeted gene editing.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound LNP formulation (sterile, in PBS)
-
Insulin syringes (or other appropriate syringes for intravenous injection)
-
Animal handling and restraint equipment
Procedure:
-
Animal Preparation: Acclimatize animals according to institutional guidelines (IACUC).
-
LNP Dosing:
-
The recommended dose is typically between 0.5 and 2.0 mg of total nucleic acid per kg of body weight. A dose of 0.75 mg/kg has been shown to be effective for mRNA delivery.
-
Calculate the required injection volume based on the animal's weight and the concentration of the LNP stock solution.
-
-
Administration:
-
Administer the LNP solution via intravenous (IV) injection, typically through the tail vein.
-
-
Monitoring: Monitor the animals for any adverse reactions post-injection.
-
Tissue Harvest and Analysis:
-
After a predetermined time point (e.g., 7-14 days), euthanize the animals.
-
Harvest the spleen and, as a control, the liver.
-
Isolate genomic DNA from the tissues.
-
Analyze gene editing efficiency in the spleen and liver using NGS as described in Protocol 3.
-
Expected Result: Significantly higher editing efficiency in the spleen compared to the liver, consistent with the known biodistribution profile of this compound LNPs.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing OF-C4-Deg-lin LNP Formulation for Enhanced Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing OF-C4-Deg-lin LNP formulations. The following sections offer detailed experimental protocols, quantitative data summaries, and visual workflows to address common challenges encountered during LNP synthesis and characterization.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting molar ratio for formulating this compound LNPs?
A1: While the optimal molar ratio can be payload-dependent and may require empirical optimization, a well-established starting point for ionizable lipid-based LNPs is the ratio used in the FDA-approved siRNA therapy, Onpattro®. We recommend starting with a molar ratio of 50:10:38.5:1.5 for This compound : DSPC : Cholesterol : PEG-Lipid .
Q2: Which phospholipid and PEG-lipid are recommended for use with this compound?
A2: For the phospholipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a standard and effective choice that contributes to the stability of the LNP structure. For the PEG-lipid, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) is commonly used to control particle size and prevent aggregation.
Q3: What is the recommended method for LNP formulation?
A3: Microfluidic mixing is the preferred method for producing uniform and reproducible LNPs. This technique allows for precise control over mixing parameters, which directly impact LNP size and encapsulation efficiency.
Q4: How does the N:P ratio impact the formulation?
A4: The N:P ratio, which is the molar ratio of protonatable nitrogens in the ionizable lipid (N) to the phosphate groups in the nucleic acid (P), is critical for efficient encapsulation. An optimal N:P ratio ensures sufficient electrostatic interaction between the lipid and the nucleic acid cargo. For siRNA and mRNA, N:P ratios between 3 and 6 are typically effective.
Q5: At what temperature should this compound and formulated LNPs be stored?
A5: this compound stock solutions in ethanol should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). Formulated LNPs are best stored at 2-8°C for short-term stability. For long-term storage, LNPs should be flash-frozen and stored at -80°C, ideally with a cryoprotectant to prevent aggregation during freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues encountered during this compound LNP formulation and provides actionable solutions.
Issue 1: High Polydispersity Index (PDI > 0.2)
A high PDI indicates a heterogeneous population of LNPs, which can lead to inconsistent in vitro and in vivo results.
| Potential Cause | Troubleshooting Step |
| Improper Mixing | Ensure that the microfluidic mixing setup is functioning correctly and that there are no leaks or blockages. |
| Suboptimal Flow Rates | Optimize the Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A higher TFR generally leads to smaller and more uniform particles. An FRR of 3:1 (Aqueous:Ethanol) is a common starting point. |
| Lipid Quality | Use high-purity lipids. Impurities can interfere with LNP self-assembly. |
| Incorrect Buffer pH | The aqueous buffer (e.g., sodium acetate or citrate) should have a pH of 4.0 to ensure the ionizable lipid is protonated for efficient nucleic acid complexation. |
Issue 2: Incorrect Particle Size
The size of the LNPs is critical for their biodistribution and cellular uptake.
| Potential Cause | Troubleshooting Step |
| Flow Rate Adjustments Needed | To decrease particle size, increase the Total Flow Rate (TFR). To increase particle size, decrease the TFR. |
| PEG-Lipid Percentage | The percentage of PEG-lipid in the formulation influences particle size. Increasing the molar percentage of the PEG-lipid can lead to smaller LNPs. |
| Lipid Concentration | Higher total lipid concentration in the ethanol phase can sometimes result in smaller particles. |
Issue 3: Low Encapsulation Efficiency (<80%)
Low encapsulation efficiency leads to wasted nucleic acid cargo and reduced therapeutic potency.
| Potential Cause | Troubleshooting Step |
| Suboptimal N:P Ratio | The ratio of ionizable lipid to nucleic acid is crucial. An N:P ratio that is too low may result in incomplete encapsulation. Try increasing the N:P ratio (e.g., from 3 to 6). |
| Incorrect pH of Aqueous Buffer | Ensure the pH of the aqueous buffer is acidic (pH 4.0) to facilitate the protonation of this compound and its electrostatic interaction with the negatively charged nucleic acid. |
| Flow Rate Ratio (FRR) | A higher FRR (e.g., 3:1 or 4:1 of aqueous to organic phase) can improve encapsulation by ensuring rapid mixing and precipitation of the lipids around the nucleic acid. |
| Nucleic Acid Integrity | Ensure that your RNA or DNA is intact and free of contaminants. |
Issue 4: LNP Aggregation and Instability
LNPs may aggregate over time, leading to larger particle sizes and reduced efficacy.
| Potential Cause | Troubleshooting Step |
| Insufficient PEG-Lipid | The PEG-lipid provides a protective hydrophilic layer that prevents aggregation. Ensure the correct molar percentage (e.g., 1.5%) is used. |
| Improper Storage | Store LNPs at 2-8°C. Avoid repeated freeze-thaw cycles. If long-term storage at -80°C is required, consider adding a cryoprotectant like sucrose or trehalose. |
| Residual Ethanol | After formulation, ensure that residual ethanol is removed through a purification method like dialysis or tangential flow filtration, as it can affect stability. |
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidics
This protocol describes the preparation of this compound LNPs using a microfluidic device.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Ethanol (200 proof, anhydrous)
-
siRNA or mRNA cargo
-
Sodium Acetate Buffer (50 mM, pH 4.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol to create individual stock solutions.
-
Prepare Lipid Mixture: Combine the lipid stock solutions in an appropriate molar ratio (e.g., 50:10:38.5:1.5) to create the final lipid mixture in ethanol.
-
Prepare Aqueous Phase: Dissolve the siRNA or mRNA cargo in the 50 mM Sodium Acetate Buffer (pH 4.0) at the desired concentration to achieve the target N:P ratio.
-
Microfluidic Mixing:
-
Load the lipid mixture (in ethanol) into one syringe and the aqueous nucleic acid solution into another.
-
Set the microfluidic system to the desired Total Flow Rate (TFR) (e.g., 12 mL/min) and Flow Rate Ratio (FRR) (e.g., 3:1 Aqueous:Ethanol).
-
Initiate mixing. The two streams will converge in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
-
Purification:
-
Collect the LNP solution.
-
Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff (MWCO) dialysis cassette to remove ethanol and unencapsulated material.
-
-
Characterization:
-
Measure the particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using the Quant-iT RiboGreen assay.
-
Protocol 2: Determination of Encapsulation Efficiency using Quant-iT RiboGreen Assay
This assay quantifies the amount of nucleic acid encapsulated within the LNPs.
Materials:
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v in TE buffer)
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Prepare RNA Standard Curve: Perform serial dilutions of your free RNA in TE buffer to create a standard curve (e.g., 0 to 1000 ng/mL).
-
Sample Preparation:
-
Total RNA: Dilute an aliquot of your LNP formulation in the 2% Triton X-100 solution. The detergent will lyse the LNPs, releasing the encapsulated RNA.
-
Free RNA: Dilute another aliquot of your LNP formulation in TE buffer without the detergent.
-
-
Assay:
-
Add the prepared standards and samples to the 96-well plate in duplicate.
-
Prepare the RiboGreen working solution by diluting the reagent in TE buffer according to the manufacturer's instructions.
-
Add the RiboGreen working solution to all wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.
-
Calculation:
-
Generate a standard curve of fluorescence versus RNA concentration.
-
Use the standard curve to determine the concentration of "Total RNA" and "Free RNA" in your samples.
-
Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
Visualizations
Caption: Workflow for this compound LNP formulation and characterization.
Technical Support Center: OF-C4-Deg-lin Lipid Nanoparticle Transfection
This guide provides troubleshooting and frequently asked questions for researchers using OF-C4-Deg-lin in lipid nanoparticle (LNP) formulations for nucleic acid transfection. Given that this compound is an advanced ionizable lipid, this resource focuses on common issues related to LNP-mediated delivery, with specific considerations for this compound.
Troubleshooting Guide: Low Transfection Efficiency
Low transfection efficiency is a frequent challenge in LNP-based experiments. The following section provides a systematic approach to identifying and resolving the root cause of suboptimal results.
Question: My transfection efficiency with this compound LNPs is lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low transfection efficiency can stem from several factors, categorized into three main areas: LNP Formulation & Quality , Cell Health & Culture Conditions , and the Transfection Protocol . Systematically evaluating each of these areas will help pinpoint the issue.
Category 1: LNP Formulation & Quality
The physical and chemical properties of your LNPs are critical for successful delivery. This compound is an ionizable lipid that is a core component for encapsulating your nucleic acid payload and facilitating its release inside the cell.[1][2][3] Problems in the formulation will directly impact performance.
Initial Checks:
-
Suboptimal Lipid Ratios: The molar ratio of the four primary lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) is crucial and often cell-type dependent.[4][5]
-
Incorrect N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid (N/P ratio) affects both encapsulation and transfection efficiency.
-
Poor Particle Characteristics: LNP size, polydispersity index (PDI), and zeta potential are key indicators of a successful formulation. Aggregation or wide size distribution can severely limit cellular uptake.
-
Degraded Components: this compound and other lipids should be stored correctly (e.g., at -20°C or -80°C) to prevent degradation. Similarly, the nucleic acid payload must be of high quality and integrity.
Troubleshooting Steps & Solutions:
| Potential Problem | Recommended Solution |
| Suboptimal Lipid Molar Ratios | Titrate the molar percentage of each lipid component. Start with a known ratio (e.g., 50% this compound, 10% DSPC, 38.5% Cholesterol, 1.5% PEG-lipid) and systematically vary the percentages to find the optimal mix for your specific cell type. |
| Incorrect N/P Ratio | Optimize the N/P ratio by testing a range (e.g., 3:1, 6:1, 10:1). The ideal ratio provides efficient encapsulation without causing excessive cytotoxicity. |
| High Particle Size / PDI | Ensure proper mixing during LNP formation (e.g., using a microfluidic device). Check for component precipitation. Large particles (>200 nm) or a high PDI (>0.2) suggest formulation issues like aggregation. |
| Low Encapsulation Efficiency | Verify the pH of the buffer used during formulation; an acidic buffer (e.g., pH 4.0) is necessary to protonate this compound for efficient nucleic acid complexation. Use a quantification assay (e.g., RiboGreen) to measure encapsulation. |
| LNP Aggregation After Formulation | Ensure the buffer used for dilution and storage is appropriate (e.g., PBS). Avoid repeated freeze-thaw cycles. Store LNPs at 4°C for short-term use. |
Category 2: Cell Health & Culture Conditions
The state of the target cells at the time of transfection is a major determinant of success. Healthy, actively dividing cells are more receptive to LNP uptake.
Initial Checks:
-
Low Cell Viability: Cells should be over 90% viable before transfection.
-
Inappropriate Confluency: Cell density affects uptake. Both overly sparse and overly dense cultures can lead to poor results.
-
High Passage Number: Cells can lose their transfection competency after excessive passaging (>30-50 passages).
-
Contamination: Mycoplasma or other biological contaminants can drastically alter cell physiology and transfection outcomes.
Troubleshooting Steps & Solutions:
| Potential Problem | Recommended Solution |
| Poor Cell Health | Always use cells that are >90% viable. Ensure they have had at least 24 hours to recover after passaging before you begin the transfection experiment. |
| Suboptimal Cell Confluency | The optimal confluency is typically between 40-80%. If cells are too confluent, contact inhibition can reduce uptake. If too sparse, they may not be healthy enough for efficient transfection. Titrate cell seeding density to find the ideal level for your cell line. |
| High Passage Number | Use cells with a low passage number (<30). If transfection efficiency suddenly drops, thaw a fresh vial of cells from a validated, low-passage stock. |
| Presence of Contamination | Routinely test cultures for mycoplasma. Discard any contaminated cells and start with a fresh, clean stock. |
Category 3: Transfection Protocol
The specifics of the experimental procedure, from incubation time to the media used, can significantly influence the outcome.
Initial Checks:
-
Incorrect LNP Dosage: Too little LNP will result in a weak signal, while too much can be toxic to the cells.
-
Interference from Media Components: Serum can sometimes interfere with LNP stability and uptake. Certain antibiotics in the media may also have negative effects.
-
Insufficient Incubation Time: Cells may require more time to internalize the LNPs and for the payload (e.g., mRNA) to be translated into protein.
Troubleshooting Steps & Solutions:
| Potential Problem | Recommended Solution |
| Suboptimal LNP Concentration | Perform a dose-response experiment by testing a range of LNP concentrations to find the one that provides the highest efficiency with the lowest cytotoxicity. |
| Serum or Antibiotic Interference | While many modern protocols work in the presence of serum, if you suspect interference, you can try performing the transfection in serum-free or reduced-serum media for the initial incubation period (e.g., 4-6 hours). |
| Incorrect Incubation Time | Optimize the incubation time. For mRNA, protein expression can typically be detected within 6-24 hours, peaking around 24-48 hours. For siRNA, knockdown is usually assessed at 48-72 hours. |
| Cell Toxicity Observed | If significant cell death is observed, reduce the LNP concentration, shorten the incubation time, or re-optimize the LNP formulation (N/P ratio) to be less toxic. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing the cause of low transfection efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in the LNP? A1: this compound is a degradable, ionizable cationic lipid. Its primary role is to complex with and encapsulate negatively charged nucleic acids (like mRNA or siRNA) during LNP formulation. Inside the cell, within the acidic environment of the endosome, it becomes positively charged, which helps to disrupt the endosomal membrane and release the nucleic acid payload into the cytoplasm—a critical step known as endosomal escape.
Q2: What are the typical components of an LNP formulation using this compound? A2: A standard LNP formulation consists of four main components:
-
Ionizable Cationic Lipid: this compound, for nucleic acid encapsulation and endosomal escape.
-
Helper Lipid: A neutral lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which aids in forming the lipid bilayer structure and can facilitate endosomal escape.
-
Cholesterol: Provides stability to the nanoparticle structure.
-
PEG-Lipid: A lipid conjugated to polyethylene glycol (PEG), which helps control particle size during formulation and provides a neutral surface charge to reduce aggregation and increase stability in circulation.
Q3: How does the endosomal escape mechanism work for LNPs with ionizable lipids? A3: LNPs are typically taken up by cells via endocytosis, confining them within a membrane-bound vesicle called an endosome. As the endosome matures, its internal environment becomes more acidic (pH drops from ~6.5 to ~5.0). The ionizable lipid in the LNP, such as this compound, is designed to have a pKa in this range. The acidic environment causes the lipid to become protonated (positively charged). This charge can then interact with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and the eventual release of the LNP's cargo into the cell's cytoplasm where it can be translated (mRNA) or execute its function (siRNA).
LNP Transfection Pathway Diagram
This diagram illustrates the journey of an this compound LNP from outside the cell to the release of its nucleic acid payload into the cytoplasm.
References
Technical Support Center: Optimizing In Vivo Stability of OF-C4-Deg-lin LNPs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of OF-C4-Deg-lin lipid nanoparticles (LNPs).
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo application of this compound LNPs.
Question 1: My this compound LNPs are aggregating after formulation or during storage. What are the possible causes and solutions?
Answer:
LNP aggregation can be caused by several factors, from formulation parameters to storage conditions. Here's a breakdown of potential causes and how to troubleshoot them:
-
Improper Mixing during Formulation: Inefficient mixing can lead to the formation of larger, unstable particles.
-
Solution: Ensure your microfluidic mixing setup is functioning correctly. The flow rate ratio of the aqueous and ethanol phases should be optimized; a 3:1 aqueous to organic phase ratio is a common starting point.[1]
-
-
Suboptimal Storage Temperature: Storing LNPs at inappropriate temperatures is a primary cause of aggregation.
-
Presence of Cryoprotectants: The absence of cryoprotectants during freezing can lead to particle fusion and aggregation.
-
Solution: Add cryoprotectants like sucrose or trehalose to your LNP solution before freezing to preserve particle integrity.[5]
-
-
Inappropriate pH of the Storage Buffer: The pH of the storage buffer can influence LNP stability.
-
Solution: It is generally recommended to store LNPs in a buffer with a pH around 7.4 for physiological compatibility.
-
Question 2: I'm observing low encapsulation efficiency for my mRNA/siRNA in the this compound LNPs. How can I improve this?
Answer:
Low encapsulation efficiency can significantly impact the therapeutic efficacy of your LNPs. Here are some common reasons and solutions:
-
Suboptimal pH of the Aqueous Buffer: The pH of the aqueous buffer during formulation is critical for the ionization of this compound and its interaction with the negatively charged nucleic acid.
-
Solution: Use a citrate buffer with a pH of 3.0 for the aqueous phase containing your mRNA or siRNA. This acidic environment protonates the ionizable lipid, facilitating strong electrostatic interactions with the nucleic acid backbone and promoting high encapsulation efficiency.
-
-
Incorrect Molar Ratios of Lipids: The ratio of the different lipid components is crucial for proper LNP formation and nucleic acid encapsulation.
-
Solution: A common starting molar ratio for the lipid components (ionizable lipid:phospholipid:cholesterol:PEG-lipid) is around 50:10:38.5:1.5. You may need to optimize this ratio for your specific application.
-
-
Degraded RNA: The quality of your mRNA or siRNA is paramount.
-
Solution: Ensure that your nucleic acid is intact and free of contaminants before formulation. Run a gel to check the integrity of your RNA.
-
Question 3: My this compound LNPs are showing rapid clearance in vivo and not reaching the target tissue. What can I do to improve circulation time?
Answer:
Rapid clearance is a common challenge in vivo. The polyethylene glycol (PEG)-lipid component of the LNP plays a crucial role in its circulation time.
-
Short PEG-Lipid Anchor Length: The length of the lipid anchor on the PEG molecule influences how long the PEG-lipid remains associated with the LNP in circulation. Shorter anchors can lead to faster desorption and clearance.
-
Solution: Consider using a PEG-lipid with a longer acyl chain anchor (e.g., C18 like DSPE-PEG) instead of a shorter one (e.g., C14 like DMG-PEG). Longer anchors are associated with longer circulation times.
-
-
Inappropriate PEG-Lipid Concentration: The molar percentage of the PEG-lipid in the formulation affects the "stealth" properties of the LNP.
-
Solution: While a higher PEG concentration can increase circulation time, it can also hinder cellular uptake (the "PEG dilemma"). The optimal PEG-lipid concentration is typically between 1.5% and 5%. You may need to titrate the PEG-lipid percentage to find the right balance for your application.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solution?
A1: The this compound stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q2: What is the expected in vivo biodistribution of this compound LNPs?
A2: this compound LNPs encapsulating mRNA have been shown to induce the majority of protein expression in the spleen, with minimal expression in the liver.
Q3: Can I lyophilize my this compound LNPs for long-term storage?
A3: Yes, lyophilization (freeze-drying) can be an effective method for long-term storage. However, it is crucial to use lyoprotectants such as sucrose or trehalose to prevent aggregation upon reconstitution.
Q4: What are the key quality control parameters I should measure for my this compound LNPs?
A4: The critical quality attributes to assess for your LNPs include:
-
Size (hydrodynamic diameter) and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Also measured by DLS.
-
Encapsulation Efficiency: Determined using a RiboGreen assay.
Data Summary Tables
Table 1: Effect of PEG-Lipid Anchor Length on LNP Circulation Half-Life
| PEG-Lipid Anchor Length | LNP Circulation Half-Life (t½) in hours |
| C14 | 0.64 |
| C16 | 2.18 |
| C18 | 4.03 |
Data adapted from studies on similar ionizable lipid nanoparticle systems.
Table 2: Recommended Storage Conditions for this compound LNPs
| Storage Duration | Recommended Temperature | Key Considerations |
| Short-term (days to weeks) | 4°C | Monitor for aggregation over time. |
| Long-term (months) | -20°C or -80°C | Aliquot to avoid multiple freeze-thaw cycles. The use of cryoprotectants is highly recommended. |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs by Microfluidic Mixing
This protocol describes a general method for formulating this compound LNPs using a microfluidic device.
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, a helper lipid (e.g., DSPC or DOPE), cholesterol, and a PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration will depend on the specific microfluidic system and desired final LNP concentration.
-
-
Preparation of Nucleic Acid Solution (Aqueous Phase):
-
Dissolve your mRNA or siRNA in a 10 mM citrate buffer at pH 3.0.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution and the nucleic acid solution into separate syringes.
-
Pump the two solutions through the microfluidic chip at a specific flow rate ratio, typically 3:1 (aqueous:organic).
-
-
Dialysis:
-
The resulting LNP solution is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and exchange the buffer.
-
-
Sterilization:
-
Sterilize the final LNP formulation by filtering through a 0.22 µm filter.
-
Protocol 2: Characterization of LNP Size and Zeta Potential by DLS
-
Dilute the LNP formulation in filtered PBS to an appropriate concentration for DLS analysis.
-
Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate for each sample.
Protocol 3: Determination of mRNA/siRNA Encapsulation Efficiency
This protocol uses a Quant-iT RiboGreen assay.
-
Dilute the LNP sample in TE buffer.
-
In a 96-well plate, prepare two sets of samples:
-
One set is left untreated to measure the fluorescence of unencapsulated RNA.
-
The second set is treated with a detergent like Triton X-100 (0.5-2% final concentration) to lyse the LNPs and measure the total RNA fluorescence.
-
-
Add the RiboGreen reagent to all wells and incubate as per the manufacturer's instructions.
-
Measure the fluorescence (excitation ~480 nm, emission ~520 nm).
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA fluorescence - Unencapsulated RNA fluorescence) / Total RNA fluorescence] x 100
Diagrams
Caption: Workflow for this compound LNP Formulation.
Caption: Troubleshooting LNP Aggregation Issues.
Caption: LNP Cellular Uptake and Endosomal Escape.
References
- 1. Ionizable lipid nanoparticles encapsulating barcoded mRNA for accelerated in vivo delivery screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up OF-C4-Deg-lin LNP Production
Welcome to the technical support center for the scalable production of OF-C4-Deg-lin Lipid Nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the transition from laboratory-scale to large-scale manufacturing of these specialized LNPs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of this compound LNPs?
A1: Scaling up this compound LNP production presents several key challenges that can impact the final product's critical quality attributes (CQAs). These include:
-
Maintaining Particle Size and Polydispersity Index (PDI): Ensuring consistent particle size and a narrow size distribution is crucial for in vivo performance and reproducibility. As production volume increases, variations in mixing dynamics can lead to larger and more polydisperse LNPs.[1][2]
-
Batch-to-Batch Consistency: Reproducing the precise formulation and LNP characteristics across different scales and manufacturing runs is a significant hurdle.[1]
-
Encapsulation Efficiency: Maintaining high and consistent encapsulation of the nucleic acid payload is critical for therapeutic efficacy. Inefficient mixing at larger scales can lead to a decrease in encapsulation efficiency.
-
Downstream Processing: The purification and concentration of large volumes of LNPs using techniques like Tangential Flow Filtration (TFF) require careful optimization to prevent particle aggregation, loss of payload, and changes in LNP properties.[3][4]
-
Sterility and Purity: Large-scale manufacturing increases the risk of contamination. Maintaining a sterile production environment and ensuring the removal of residual solvents and other impurities is paramount.
-
Raw Material Sourcing and Quality: Ensuring a consistent supply of high-quality raw materials, including the this compound lipid, is essential for reproducible large-scale production.
Q2: How does the choice of manufacturing technology impact the scalability of this compound LNP production?
A2: The manufacturing technology plays a pivotal role in the successful scale-up of LNP production. While benchtop methods like vortexing or simple T-mixers are suitable for small-scale formulation, they often lack the precise control needed for large-scale, reproducible manufacturing.
-
Microfluidics: This technology offers precise control over mixing conditions, leading to the formation of uniform LNPs with high encapsulation efficiency. While traditionally used for smaller volumes, advancements in parallelized microfluidic systems are enabling higher throughput for larger-scale production.
-
Impingement Jet Mixers: These systems are designed for rapid, high-throughput mixing and are often used for commercial-scale LNP production. They can provide turbulent mixing that facilitates the rapid self-assembly of LNPs.
-
Continuous Manufacturing Systems: These integrated systems offer a streamlined approach from raw materials to the final product, with real-time monitoring and control, which can enhance batch-to-batch consistency.
Q3: What are the critical process parameters (CPPs) to monitor during the scale-up of this compound LNP formulation?
A3: Several CPPs must be carefully controlled to ensure the desired CQAs of the final LNP product. These include:
-
Flow Rate Ratio (FRR): The ratio of the aqueous phase (containing the nucleic acid) to the organic phase (containing the lipids). This parameter significantly influences LNP size.
-
Total Flow Rate (TFR): The combined flow rate of the aqueous and organic phases. Higher TFRs generally lead to smaller LNPs due to more rapid mixing.
-
Lipid Concentration: The concentration of the lipid mixture in the organic solvent can affect particle size and encapsulation efficiency.
-
N/P Ratio: The molar ratio of the nitrogen atoms in the ionizable lipid (this compound) to the phosphate groups in the nucleic acid. This ratio is critical for efficient encapsulation and the overall charge of the LNP.
-
Temperature: The temperature of the lipid and aqueous phases can influence lipid solubility and LNP formation kinetics.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Increased Particle Size and PDI upon Scale-up | 1. Inefficient mixing at a larger scale. 2. Slower mixing times in the scaled-up system. 3. Suboptimal flow rate ratio (FRR) or total flow rate (TFR). 4. Aggregation during downstream processing. | 1. Transition to a more robust and scalable mixing technology (e.g., microfluidics with parallelization or an impingement jet mixer). 2. Increase the total flow rate to decrease mixing time. 3. Re-optimize the FRR and TFR for the larger scale system. Generally, a higher FRR (aqueous to organic) leads to smaller particles. 4. Optimize TFF parameters (e.g., transmembrane pressure, cross-flow rate) to minimize shear stress. |
| Decreased Encapsulation Efficiency | 1. Incomplete complexation of the nucleic acid with the ionizable lipid due to poor mixing. 2. Suboptimal N/P ratio. 3. Degradation of nucleic acid during processing. | 1. Ensure rapid and homogenous mixing by using an appropriate mixing technology. 2. Optimize the N/P ratio for the specific nucleic acid payload and scale. A typical starting point is a ratio between 3:1 and 6:1. 3. Ensure the use of RNase-free solutions and equipment. Minimize processing time and maintain appropriate temperatures. |
| Batch-to-Batch Inconsistency | 1. Variability in raw material quality. 2. Inconsistent operating parameters between batches. 3. Lack of process control and monitoring. | 1. Establish stringent quality control specifications for all raw materials, including the this compound lipid. 2. Implement a well-defined Standard Operating Procedure (SOP) with precise control of all critical process parameters. 3. Utilize in-line process analytical technology (PAT) to monitor key parameters in real-time. |
| LNP Aggregation During TFF | 1. High transmembrane pressure (TMP). 2. Low cross-flow rate. 3. Inappropriate membrane choice. | 1. Reduce the TMP to minimize the pressure on the LNP suspension. 2. Increase the cross-flow rate to reduce the formation of a concentration polarization layer on the membrane surface. 3. Select a membrane with appropriate pore size and material (e.g., modified polyethersulfone) that minimizes LNP-membrane interactions. |
| Low Product Recovery After TFF | 1. Adsorption of LNPs to the TFF membrane or tubing. 2. Inefficient diafiltration, leading to product loss in the permeate. | 1. Pre-condition the TFF system with a buffer solution to minimize non-specific binding. 2. Optimize the diafiltration process by carefully selecting the diafiltration buffer and the number of diavolumes. |
Experimental Protocols
Protocol 1: Scalable this compound LNP Formulation using Microfluidics
This protocol describes a general method for producing this compound LNPs encapsulating mRNA using a microfluidic device, which can be scaled up by parallelization of the microfluidic cartridges.
Materials:
-
This compound (ionizable lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)
-
mRNA in an appropriate buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Ethanol (200 proof, anhydrous)
-
Microfluidic mixing system (e.g., NanoAssemblr® platform)
-
Syringe pumps
Procedure:
-
Prepare the Lipid-Ethanol Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMPE-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The total lipid concentration in the ethanol phase should be optimized for the desired particle size, typically in the range of 10-25 mg/mL.
-
-
Prepare the Aqueous mRNA Solution:
-
Dilute the mRNA stock to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures the protonation of the this compound amine for efficient complexation with the negatively charged mRNA.
-
-
Set up the Microfluidic System:
-
Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another syringe.
-
Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting point is a 3:1 ratio.
-
Set the total flow rate (TFR). For lab-scale, this might be 2-12 mL/min. For larger scale production using parallelized systems, the TFR can be significantly higher.
-
-
Initiate Mixing:
-
Start the syringe pumps to initiate the mixing of the two streams in the microfluidic cartridge. The rapid mixing will induce the self-assembly of the LNPs.
-
-
Collection and Dilution:
-
Collect the LNP dispersion from the outlet of the microfluidic cartridge.
-
Immediately dilute the collected dispersion with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH and stabilize the newly formed LNPs. A 1:1 or 1:2 dilution is typical.
-
Protocol 2: Downstream Processing of this compound LNPs using Tangential Flow Filtration (TFF)
This protocol outlines the concentration and buffer exchange of the LNP dispersion to remove ethanol and unencapsulated mRNA.
Materials:
-
This compound LNP dispersion from Protocol 1.
-
Diafiltration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Tangential Flow Filtration (TFF) system with a hollow fiber or cassette membrane (e.g., modified polyethersulfone with a 100-300 kDa molecular weight cut-off).
Procedure:
-
System Preparation:
-
Equilibrate the TFF system with the diafiltration buffer.
-
-
Concentration:
-
Load the diluted LNP dispersion into the TFF system.
-
Concentrate the LNP suspension to a desired volume by applying a controlled transmembrane pressure (TMP) and cross-flow rate. Monitor the permeate flux. A typical TMP might be in the range of 5-15 psi.
-
-
Diafiltration (Buffer Exchange):
-
Once the desired concentration is reached, begin the diafiltration process by adding the diafiltration buffer to the retentate at the same rate as the permeate is being removed.
-
Perform diafiltration for a sufficient number of diavolumes (typically 5-10) to ensure complete removal of ethanol and exchange into the final formulation buffer.
-
-
Final Concentration and Recovery:
-
After diafiltration, concentrate the LNPs to the final target concentration.
-
Recover the concentrated LNP product from the system.
-
-
Sterile Filtration:
-
Filter the final LNP product through a 0.22 µm sterile filter into a sterile container.
-
Data Presentation
Table 1: Illustrative Comparison of this compound LNP Production at Lab vs. Large Scale
| Parameter | Lab Scale (10 mL) | Large Scale (1 L) | Target Specification |
| Mixing Technology | Benchtop Microfluidic Mixer | Parallelized Microfluidic System | - |
| Total Flow Rate (TFR) | 10 mL/min | 1 L/min | To be optimized |
| Flow Rate Ratio (Aqueous:Organic) | 3:1 | 3:1 | To be optimized |
| Particle Size (Z-average, nm) | 85 ± 5 | 90 ± 8 | 80 - 100 nm |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.15 ± 0.03 | < 0.2 |
| Encapsulation Efficiency (%) | > 95% | > 90% | > 90% |
| Final LNP Concentration | 1 mg/mL | 1 mg/mL | To be determined |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific process parameters and equipment used.
Visualizations
Experimental Workflow
Caption: Scalable this compound LNP Manufacturing Workflow.
Cellular Uptake and Endosomal Escape Pathway
Caption: Proposed cellular uptake pathway for this compound LNPs.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. susupport.com [susupport.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Process development of tangential flow filtration and sterile filtration for manufacturing of mRNA-lipid nanoparticles: A study on membrane performance and filtration modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: OF-C4-Deg-lin LNP Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing OF-C4-Deg-lin lipid nanoparticles (LNPs) for payload delivery, such as siRNA, mRNA, or protein degraders. The focus is on minimizing off-target effects and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a novel, ionizable, and biodegradable lipidoid designed for the formulation of lipid nanoparticles. Its structure includes ester groups, making it susceptible to hydrolysis and degradation within the body, which can help reduce long-term toxicity.[1] These LNPs are particularly effective for delivering nucleic acid payloads like siRNA and mRNA.[2] A key characteristic of this compound LNPs is their tendency to induce significant protein expression in the spleen, distinguishing them from many other LNP formulations that primarily target the liver.[2] This makes them a valuable tool for applications requiring delivery to immune cells within the spleen.
Q2: What are the main sources of off-target effects with this compound LNPs?
A2: Off-target effects can arise from several sources:
-
Payload-Independent Effects: These are related to the LNP formulation itself. They can include:
-
Immunogenicity: Components of the LNP, such as the ionizable lipid or PEGylated lipids, can trigger an innate immune response, leading to cytokine release and potential inflammation.[3][4]
-
Cytotoxicity: At high concentrations, the cationic nature of ionizable lipids in the acidic endosomal environment can lead to membrane destabilization, induction of reactive oxygen species (ROS), and disruption of cellular homeostasis, potentially causing cell death.
-
Off-Target Biodistribution: While this compound LNPs show a preference for the spleen, accumulation in other organs like the liver can still occur, leading to unintended effects in those tissues.
-
-
Payload-Dependent Effects: These are specific to the therapeutic cargo being delivered.
-
For siRNA, this can involve the silencing of unintended genes that have partial sequence homology.
-
For protein degraders (e.g., PROTACs or PepTACs), this could mean the degradation of proteins other than the intended target.
-
For mRNA, expression of the encoded protein in non-target cells can trigger an unwanted immune response or other adverse effects.
-
Q3: How does the biodegradability of this compound contribute to minimizing off-target effects?
A3: The inclusion of biodegradable components, such as ester linkages in the lipid structure, allows the LNPs to be broken down into potentially less toxic metabolites after delivering their cargo. This improves the clearance of the lipid components from the body, reducing the risk of long-term toxicity associated with lipid accumulation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High in vitro cytotoxicity | 1. Suboptimal LNP formulation (e.g., molar ratios).2. High concentration of LNPs.3. Inherent sensitivity of the cell line. | 1. Systematically screen different molar ratios of the lipid components (this compound, helper lipid, cholesterol, PEG-lipid).2. Perform a dose-response curve to determine the IC50 and use the lowest effective concentration.3. Test the formulation on a panel of cell lines to assess cell-type-specific toxicity. |
| Unexpected in vivo toxicity (e.g., elevated liver enzymes, weight loss) | 1. Off-target accumulation in non-spleen organs (e.g., liver).2. Immune response to LNP components. | 1. Modify LNP formulation to alter biodistribution. For example, adjusting cholesterol content has been shown to modulate liver uptake for some LNP systems.2. Analyze serum for inflammatory cytokines (e.g., TNF-α, IL-6). Consider using alternative PEG lipids or PEG alternatives to reduce potential immunogenicity. |
| Low on-target protein degradation/gene silencing | 1. Inefficient cellular uptake.2. Poor endosomal escape of the payload.3. Degradation of the payload. | 1. Confirm LNP uptake using fluorescently labeled LNPs and flow cytometry or microscopy.2. Optimize the pKa of the ionizable lipid formulation, as this is critical for endosomal escape.3. Ensure the integrity of the payload (e.g., siRNA, mRNA) before and after encapsulation. |
| Off-target protein degradation/gene silencing observed in proteomics/transcriptomics | 1. The degrader/siRNA payload has off-target activity.2. The payload is being delivered to and is active in the wrong cell type. | 1. Redesign the payload to be more specific. Perform control experiments with inactive payload analogues.2. Confirm the cellular destination of your LNPs in vivo through tissue sectioning and imaging. Consider incorporating targeting ligands onto the LNP surface for enhanced specificity. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using an MTS Assay
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
LNP Treatment: Prepare serial dilutions of your this compound LNP formulation in complete cell culture medium.
-
Incubation: Remove the old medium from the cells and add the LNP dilutions. Incubate for 24-72 hours at 37°C and 5% CO2. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the dose-response curve to determine the IC50 value.
Protocol 2: Quantification of Off-Target Effects via Proteomics
-
Experimental Setup: Treat your cell line of interest with the this compound LNP-degrader complex at an effective concentration. Include three control groups: untreated cells, cells treated with an LNP encapsulating a scrambled or inactive degrader, and cells treated with empty LNPs.
-
Cell Lysis and Protein Extraction: After the desired incubation period (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation for Mass Spectrometry:
-
Take an equal amount of protein from each sample.
-
Perform protein reduction, alkylation, and digestion (typically with trypsin).
-
Label the resulting peptides with tandem mass tags (TMT) or use a label-free quantification approach.
-
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform.
-
Data Analysis: Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the treated group compared to controls. This will reveal both the intended on-target degradation and any unintended off-target protein degradation.
Visualizations
Caption: On-target vs. off-target pathways for LNP-delivered protein degraders.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to reduce the risks of mRNA drug and vaccine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
OF-C4-Deg-lin LNP Characterization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OF-C4-Deg-lin lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LNP formulations?
This compound is an ionizable cationic lipid that is a key component in the formulation of lipid nanoparticles for the delivery of siRNA and mRNA.[1][2][3] It is selected for its ability to effectively encapsulate nucleic acid payloads and facilitate their delivery into cells.[4] Studies have shown that LNPs formulated with this compound can induce significant protein expression, particularly in the spleen, making it a valuable tool for targeted therapies.[4]
Q2: What are the key characterization parameters for this compound LNPs?
The critical quality attributes for this compound LNPs, like other LNP systems, include:
-
Size and Polydispersity Index (PDI): These parameters, typically measured by Dynamic Light Scattering (DLS), are crucial as they can influence the biodistribution, cellular uptake, and immunogenicity of the LNPs.
-
Zeta Potential: This measurement indicates the surface charge of the LNPs, which affects their stability in suspension and their interaction with biological membranes.
-
Encapsulation Efficiency (%EE): This determines the percentage of the nucleic acid payload that is successfully encapsulated within the LNPs, which is critical for dosing accuracy.
-
Stability: Assessing the stability of the LNPs over time, under different storage conditions, is essential to ensure their therapeutic efficacy is maintained.
Q3: What is a typical formulation composition for this compound LNPs?
While the exact ratios may be optimized for specific applications, a common LNP formulation consists of the ionizable lipid (this compound), a phospholipid (like DSPC), cholesterol, and a PEG-lipid (such as DMG-PEG 2000). The molar ratio of these components is a critical parameter that influences the LNP's characteristics.
Troubleshooting Guide
This guide addresses common issues encountered during the characterization of this compound LNPs.
Issue 1: Inconsistent or High Polydispersity Index (PDI) Values
Symptoms:
-
DLS measurements show a PDI value > 0.2.
-
High variability in size measurements between batches.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Suboptimal Mixing during Formulation: | Ensure rapid and homogenous mixing of the lipid and aqueous phases. For microfluidic mixing, check for any blockages or inconsistencies in flow rates. |
| Poor Quality of Lipids: | Use high-purity lipids. Impurities in this compound or other lipid components can lead to aggregation. |
| Inappropriate Buffer Conditions: | Ensure the pH and ionic strength of the formulation and dilution buffers are optimized. High ionic strength can sometimes lead to particle aggregation. |
| Sample Contamination: | Filter all buffers and solutions before use to remove dust or other particulate matter that can interfere with DLS measurements. |
Issue 2: Low Encapsulation Efficiency (%EE)
Symptoms:
-
Quantification assays (e.g., RiboGreen) show a low percentage of encapsulated nucleic acid.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Incorrect pH of Aqueous Buffer: | The pH of the aqueous buffer used to dissolve the nucleic acid should be acidic to ensure the ionizable lipid (this compound) is positively charged, facilitating interaction with the negatively charged nucleic acid. |
| Suboptimal N:P Ratio: | The ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid (N:P ratio) is critical. Systematically vary the N:P ratio to find the optimal condition for encapsulation. |
| Slow Mixing Speed: | The speed of mixing can significantly impact the formation of LNPs and the encapsulation of the payload. Faster mixing generally leads to smaller, more uniform particles with higher encapsulation. |
| RNA/DNA Degradation: | Ensure the nucleic acid is intact before formulation. Run a gel to check the integrity of your RNA/DNA. |
Issue 3: Particle Aggregation Over Time
Symptoms:
-
Increase in particle size and PDI upon storage.
-
Visible precipitation in the sample.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Inadequate PEGylation: | The PEG-lipid component is crucial for providing a hydrophilic shield that prevents aggregation. Ensure the correct molar percentage of PEG-lipid is used in the formulation. |
| Suboptimal Storage Buffer: | Store LNPs in a buffer that maintains a neutral pH and appropriate ionic strength. Avoid buffers with high salt concentrations. |
| Freeze-Thaw Cycles: | Repeated freezing and thawing can destabilize LNPs. Aliquot samples to avoid multiple freeze-thaw cycles. Consider the use of cryoprotectants if freezing is necessary. |
| Inappropriate Storage Temperature: | Store LNPs at the recommended temperature, typically 4°C for short-term and -80°C for long-term storage. |
Experimental Protocols
Dynamic Light Scattering (DLS) for Size and PDI Measurement
-
Sample Preparation: Dilute the LNP formulation in 1x PBS to a suitable concentration for DLS analysis. The exact dilution will depend on the instrument's sensitivity.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow the temperature to stabilize.
-
Perform the measurement, typically acquiring data from 10-15 runs.
-
-
Data Analysis: The instrument software will calculate the Z-average diameter and the Polydispersity Index (PDI).
Zeta Potential Measurement
-
Sample Preparation: Dilute the LNP formulation in 0.1x PBS. Using a lower ionic strength buffer is recommended to get a more accurate reading of the surface charge.
-
Instrument Setup: Use an instrument capable of electrophoretic light scattering (ELS).
-
Measurement:
-
Load the diluted sample into a specialized zeta potential cell.
-
Perform the measurement according to the instrument's protocol.
-
-
Data Analysis: The instrument will report the zeta potential in millivolts (mV).
Encapsulation Efficiency (%EE) using RiboGreen Assay
-
Prepare Standards: Create a standard curve of your nucleic acid (RNA or DNA) using a range of known concentrations.
-
Measure Total Nucleic Acid:
-
Take an aliquot of your LNP formulation.
-
Add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.
-
Add the RiboGreen reagent and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
-
-
Measure Free Nucleic Acid:
-
Take another aliquot of the intact LNP formulation (do not add surfactant).
-
Add the RiboGreen reagent and measure the fluorescence.
-
-
Calculation:
-
Use the standard curve to determine the concentration of total and free nucleic acid.
-
Calculate the %EE using the formula: %EE = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100
-
Visualizations
Caption: Workflow for this compound LNP formulation and characterization.
Caption: Troubleshooting guide for high PDI in LNP formulations.
References
Technical Support Center: Enhancing Endosomal Escape of OF-C4-Deg-lin LNPs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OF-C4-Deg-lin lipid nanoparticles (LNPs). Our goal is to help you overcome common experimental challenges and enhance the endosomal escape of your LNP formulations for successful nucleic acid delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LNP formulations?
This compound is an ionizable lipid that is a critical component of LNPs for the delivery of siRNA and mRNA.[1][2][3] Its unique chemical structure, featuring a four-carbon aliphatic linker, contributes to potent in vitro and in vivo delivery.[1] Ionizable lipids like this compound are designed to be neutral at physiological pH and become positively charged in the acidic environment of the endosome.[4] This charge switch is crucial for interacting with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm.
Q2: What is the primary mechanism of endosomal escape for LNPs containing ionizable lipids?
The primary mechanism of endosomal escape for LNPs with ionizable lipids is pH-dependent membrane disruption. After cellular uptake via endocytosis, the LNPs are trafficked into endosomes. As the endosome matures, its internal pH drops to around 5-6. This acidic environment protonates the amine groups on the ionizable lipids, causing the LNP to become positively charged. This charge promotes fusion with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the formation of non-lamellar structures that facilitate the release of the LNP's cargo into the cytoplasm.
Q3: What are the critical factors influencing the endosomal escape efficiency of this compound LNPs?
Several factors can significantly impact the endosomal escape and overall transfection efficiency of your this compound LNPs:
-
pKa of the Ionizable Lipid: The pKa of the ionizable lipid is a key determinant. A pKa in the range of 6.2-6.5 is generally considered optimal for effective endosomal escape.
-
LNP Formulation: The molar ratio of the four core components (ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid) is crucial.
-
Cell Type: Different cell types can exhibit varying uptake rates and endosomal trafficking kinetics, which can affect the efficiency of endosomal escape.
-
Presence of Serum Proteins: Proteins in the cell culture medium, such as ApoE, can interact with LNPs and influence their cellular uptake.
Troubleshooting Guide
Problem 1: Low Transfection Efficiency
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal LNP Formulation | 1. Verify Lipid Ratios: Ensure the molar ratios of this compound, helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid are optimal. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid). 2. Check Lipid Quality: Use high-purity lipids and ensure they have been stored correctly to prevent degradation. This compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. |
| Inefficient Endosomal Escape | 1. Confirm pKa of this compound: The pKa should be in the optimal range for endosomal acidification. 2. Incorporate Fusogenic Lipids: Consider including helper lipids like DOPE, which can promote the formation of non-lamellar structures and enhance membrane fusion. |
| Poor Cellular Uptake | 1. Optimize LNP Size: Aim for an LNP diameter between 70-150 nm for efficient cellular uptake. 2. Serum in Culture Medium: The presence of serum is often critical for efficient uptake in many cell types, as serum proteins can facilitate LNP endocytosis. |
| mRNA/siRNA Integrity | 1. Assess RNA Quality: Ensure your nucleic acid payload is intact and free of degradation before encapsulation. |
Problem 2: High Cytotoxicity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Excessive Cationic Charge at Physiological pH | 1. Verify LNP Formulation: An incorrect ratio of ionizable lipid could lead to a net positive charge at neutral pH, which can be toxic. 2. Measure Zeta Potential: The zeta potential of your LNPs at physiological pH should be close to neutral. |
| High LNP Concentration | 1. Perform a Dose-Response Curve: Determine the optimal LNP concentration that provides high transfection efficiency with minimal toxicity. 2. Reduce Incubation Time: Shorter incubation times may reduce cytotoxicity while maintaining adequate transfection. |
| Contaminants in LNP Preparation | 1. Use Sterile Filtration: Filter your final LNP suspension through a 0.22 µm or 0.45 µm PES filter to remove aggregates and potential contaminants. 2. Ensure High-Purity Components: Use high-quality lipids and reagents to avoid introducing toxic impurities. |
Quantitative Data Summary
Table 1: Recommended Molar Ratios for LNP Formulation
| Component | Molar Percentage (%) | Reference |
| Ionizable Lipid (e.g., this compound) | 50 | |
| Helper Phospholipid (e.g., DSPC) | 10 | |
| Cholesterol | 38.5 | |
| PEG-Lipid (e.g., DMG-PEG2000) | 1.5 |
Table 2: Physicochemical Properties of Optimized LNPs
| Parameter | Optimal Range | Reference |
| Particle Size (Diameter) | 70 - 150 nm | |
| Polydispersity Index (PDI) | < 0.2 | |
| Encapsulation Efficiency | > 90% | |
| Zeta Potential (at physiological pH) | Near-neutral |
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA in an appropriate buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol, molecular biology grade
-
Microfluidic mixing system and cartridges
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).
-
The final lipid concentration in the ethanol phase should be determined based on the microfluidic system's recommendations.
-
-
Prepare mRNA Solution:
-
Dilute the mRNA to the desired concentration in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one inlet and the mRNA-aqueous solution into the other.
-
Run the system at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase) to allow for nanoprecipitation and LNP formation.
-
-
Purification and Concentration:
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and unencapsulated mRNA.
-
Concentrate the LNPs using an appropriate method, such as ultrafiltration.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 2: In Vitro Transfection with this compound LNPs
This protocol outlines a general procedure for transfecting mammalian cells in culture with this compound LNPs.
Materials:
-
Mammalian cells (e.g., HeLa, HepG2, or cell line of interest)
-
Complete cell culture medium
-
This compound LNPs encapsulating the desired mRNA
-
24-well cell culture plates
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection. For example, seed HeLa cells at 50,000 cells/well or HepG2 cells at 100,000 cells/well.
-
-
Transfection:
-
On the day of transfection, dilute the this compound LNPs to the desired final concentration (e.g., 250-500 ng of mRNA per well) in complete cell culture medium.
-
Aspirate the old medium from the cells and add the LNP-containing medium.
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
Assay for Protein Expression:
-
After the incubation period, assess protein expression using an appropriate method, such as fluorescence microscopy for fluorescent reporter proteins (e.g., GFP), or a luciferase assay for luciferase-encoding mRNA.
-
Protocol 3: Galectin-8 Endosomal Escape Assay
This protocol uses a fluorescently tagged galectin-8 to visualize and quantify endosomal rupture.
Materials:
-
Cells stably expressing a fluorescently tagged Galectin-8 (e.g., GFP-Gal8)
-
This compound LNPs
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed the GFP-Gal8 expressing cells on glass-bottom dishes suitable for confocal microscopy.
-
-
LNP Treatment:
-
Treat the cells with the this compound LNPs at the desired concentration.
-
-
Live-Cell Imaging:
-
Perform live-cell imaging using a confocal microscope to observe the localization of GFP-Gal8.
-
-
Image Analysis:
-
In untreated cells, GFP-Gal8 will show a diffuse cytoplasmic signal. Upon endosomal membrane damage, GFP-Gal8 will be recruited to the site of rupture, appearing as distinct puncta.
-
Quantify the number and intensity of GFP-Gal8 puncta per cell to determine the extent of endosomal escape.
-
Visualizations
Caption: The endosomal escape pathway of this compound LNPs.
Caption: A typical experimental workflow for LNP development.
Caption: A troubleshooting decision tree for low transfection efficiency.
References
OF-C4-Deg-lin formulation for improved biodistribution
Welcome to the technical support center for the OF-C4-Deg-lin formulation. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this ionizable lipid for improved biodistribution of siRNA and mRNA. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an ionizable lipid characterized by varied linker lengths. It is a key component in the formulation of lipid nanoparticles (LNPs) designed for the delivery of siRNA and mRNA.[1] Its primary application is to facilitate the targeted delivery of these nucleic acid payloads, with a notable efficiency for spleen-targeted delivery of mRNA.[2][3]
Q2: What is the main advantage of using this compound in LNP formulations for biodistribution?
A2: The primary advantage of the this compound formulation is its unique biodistribution profile. When used to encapsulate mRNA, this compound LNPs have been shown to induce the majority of protein expression in the spleen, with minimal expression in the liver and other organs.[1][2] This spleen-specific targeting is a significant deviation from many other LNP formulations that primarily target the liver.
Q3: How does the linker length in this compound affect potency?
A3: Increasing the linker length from a two-carbon to a four-carbon aliphatic chain, as in this compound compared to OF-Deg-Lin, has been shown to increase the potency of both siRNA and mRNA LNP formulations.
Q4: Does the presence of ApoE affect the performance of this compound LNPs?
A4: Yes, the presence of Apolipoprotein E (ApoE) has been observed to have a more significant impact on mRNA delivery than on siRNA delivery with this compound LNPs. For mRNA delivery, the presence of ApoE can increase total protein expression by approximately 140%, suggesting different cellular uptake mechanisms for siRNA and mRNA formulations.
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.
Troubleshooting Guides
Issue 1: Suboptimal in vivo protein expression or gene silencing.
-
Question: My in vivo experiments with this compound LNPs are showing lower than expected protein expression (for mRNA) or gene silencing (for siRNA). What could be the cause?
-
Answer:
-
Formulation Integrity: Ensure that the LNP formulation was prepared correctly. Factors such as the lipid-to-drug ratio, solvent quality, and mixing technique can significantly impact encapsulation efficiency and particle stability. For in vivo experiments, it is recommended to use freshly prepared working solutions on the same day.
-
Particle Size and Distribution: The size and polydispersity of your LNPs are critical for their biodistribution and cellular uptake. Use techniques like high-pressure homogenization or microfluidics to achieve a narrow and optimal particle size distribution.
-
Payload Integrity: Verify the integrity of your mRNA or siRNA payload before encapsulation. Degradation of the nucleic acid will lead to reduced efficacy.
-
ApoE Interaction: As studies have shown a significant increase in mRNA expression in the presence of ApoE, consider the ApoE levels in your in vivo model, as this could influence the efficiency of your this compound LNPs.
-
Issue 2: Unexpected biodistribution profile (e.g., high liver uptake).
-
Question: My biodistribution results show significant liver accumulation instead of the expected spleen targeting. Why might this be happening?
-
Answer:
-
Formulation Components: The overall composition of your LNP, including helper lipids, cholesterol, and PEG-lipids, can influence its biodistribution. Ensure the formulation is consistent with protocols that have demonstrated spleen-specific delivery.
-
Particle Size: Larger LNPs are more likely to be cleared by the reticuloendothelial system (RES), which includes the liver and spleen. An improper particle size could lead to increased liver sequestration.
-
Surface Properties: The surface characteristics of the LNPs, such as charge and PEGylation, play a crucial role in avoiding opsonization and uptake by the mononuclear phagocyte system, which is prevalent in the liver.
-
Administration Route: The route of administration can significantly impact the biodistribution of LNPs. Intravenous injection is the standard route for achieving the spleen-targeting profile observed with this compound.
-
Issue 3: LNP aggregation or instability.
-
Question: My this compound LNP formulation is showing signs of aggregation or instability over time. How can I improve this?
-
Answer:
-
pH and Buffer Conditions: Ensure the pH of your aqueous phase during formulation is appropriate for the ionizable lipid. After formation, the pH should be adjusted to a physiological range.
-
Storage: Store your LNP formulations at the recommended temperature (typically 2-8°C for short-term storage) and avoid freeze-thaw cycles unless the formulation has been specifically designed for it.
-
Component Quality: Use high-purity lipids and other components. Impurities can lead to instability.
-
PEGylation: The inclusion of a PEG-lipid in the formulation provides a steric barrier that helps prevent aggregation and increases colloidal stability.
-
Quantitative Data Summary
Table 1: In Vivo Luciferase Expression Profile of mRNA LNPs
| Formulation | Spleen (% Total Radiance) | Liver (% Total Radiance) | Other Organs (% Total Radiance) |
| This compound | >85% | Minimal | Negligible |
| cKK-E12 | Lower than Liver | Majority of Expression | - |
| Invivofectamine | Lower than Liver | Majority of Expression | - |
Data synthesized from in vivo studies in mice at a 0.75 mg/kg intravenous dose.
Experimental Protocols
Key Experiment: In Vivo Biodistribution of this compound mRNA LNPs
Objective: To determine the in vivo organ distribution of protein expression following intravenous administration of this compound LNPs encapsulating a reporter mRNA (e.g., Luciferase).
Materials:
-
This compound ionizable lipid
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Reporter mRNA (e.g., Firefly Luciferase)
-
Ethanol (for lipid phase)
-
Acidic buffer (e.g., citrate buffer, pH 4.0) for aqueous phase
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device
-
Dialysis or tangential flow filtration system for buffer exchange and purification
-
Dynamic light scattering (DLS) for particle size analysis
-
Animal model (e.g., BALB/c mice)
-
In vivo imaging system (for luciferase)
-
Luciferin substrate
Methodology:
-
LNP Formulation: a. Prepare the lipid mixture by dissolving this compound, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio. b. Prepare the aqueous phase by dissolving the reporter mRNA in the acidic buffer. c. Rapidly mix the lipid and aqueous phases using a microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). d. Purify the resulting LNPs by removing ethanol and exchanging the buffer to PBS (pH 7.4) using dialysis or tangential flow filtration.
-
LNP Characterization: a. Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Measure the encapsulation efficiency of the mRNA using a suitable assay (e.g., RiboGreen assay). c. Determine the final concentration of the encapsulated mRNA.
-
In Vivo Administration: a. Administer the formulated this compound mRNA LNPs to mice via intravenous (IV) injection (e.g., tail vein). A typical dose is 0.75 mg/kg. b. Include control groups receiving other LNP formulations (e.g., cKK-E12, Invivofectamine) for comparison.
-
Biodistribution Analysis: a. At a predetermined time point post-injection (e.g., 6 hours), administer the luciferin substrate via intraperitoneal injection. b. Euthanize the mice and immediately perform whole-body imaging using an in vivo imaging system to detect bioluminescence. c. Excise the major organs (spleen, liver, lungs, heart, kidneys) and image them individually to quantify the luminescence signal in each organ. d. Analyze the images to determine the percentage of total radiance emitted from each organ, providing a quantitative measure of protein expression distribution.
Visualizations
Caption: Workflow for this compound LNP formulation and in vivo biodistribution analysis.
References
Overcoming toxicity issues with OF-C4-Deg-lin
Welcome to the technical support center for OF-C4-Deg-lin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential toxicity issues and to offer troubleshooting support for experiments involving this novel ionizable lipid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an ionizable lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of siRNA and mRNA.[1] A key feature of this compound-formulated LNPs is their preferential targeting of the spleen for protein expression, with minimal expression observed in the liver.[1][2] This spleen-specific biodistribution makes it a valuable tool for applications in vaccine development and immunotherapy.
Q2: What are the main factors contributing to the toxicity of lipid nanoparticles (LNPs) formulated with this compound?
A2: While this compound has been observed to have limited toxicity in some in vitro studies, several factors related to the LNP formulation can contribute to potential toxicity.[1] These include the physicochemical properties of the LNPs such as particle size, charge, and the molar ratio of the lipid components.[3] The ionizable lipid component of LNPs can potentially trigger innate immune responses and lead to inflammatory cytokine release.
Q3: How can I minimize the potential for toxicity when using this compound LNPs?
A3: To minimize toxicity, it is crucial to optimize the LNP formulation. This includes carefully selecting the molar ratios of this compound, helper lipids, cholesterol, and PEG-lipids. Utilizing a controlled and reproducible formulation method, such as microfluidics, can ensure consistent particle size and reduce batch-to-batch variability, which can impact toxicity. Additionally, careful dose selection is critical, as toxicity is often dose-dependent.
Q4: Are there known off-target effects associated with spleen-targeting LNPs like those made with this compound?
A4: While spleen-targeting is intended to reduce off-target effects in organs like the liver, it is important to consider potential on-target and off-target effects within the spleen itself. The delivery of siRNA or mRNA to non-target cells within the spleen could lead to unintended biological effects. Comprehensive off-target gene expression analysis in relevant spleen cell populations is recommended to assess the specificity of your therapeutic approach.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High in vivo toxicity (e.g., weight loss, lethargy in animal models) | - Suboptimal LNP formulation (e.g., inappropriate lipid ratios, large particle size).- High dosage of LNPs.- Immunogenic reaction to the LNP components. | - Re-optimize the LNP formulation, paying close attention to the molar ratios of each lipid component.- Perform a dose-response study to determine the maximum tolerated dose (MTD).- Analyze serum for pro-inflammatory cytokines (e.g., IL-6, TNF-α) to assess the immune response. |
| Unexpected biodistribution (e.g., significant liver uptake) | - Issues with LNP formulation leading to altered surface characteristics.- Saturation of spleen-targeting mechanism at high doses. | - Characterize LNP size, polydispersity index (PDI), and zeta potential to ensure consistency.- Evaluate biodistribution at multiple, lower doses.- Consider the helper lipid used, as it can influence organ tropism. |
| Low transfection efficiency in vivo | - Poor LNP stability.- Inefficient endosomal escape.- Degradation of RNA cargo. | - Assess the stability of your LNP formulation over time and under relevant storage conditions.- Ensure the pKa of your ionizable lipid is in the optimal range for endosomal escape.- Verify the integrity of your siRNA/mRNA before and after encapsulation. |
| Variability between experimental batches | - Inconsistent formulation procedure. | - Utilize a standardized and reproducible formulation method, such as a microfluidic mixing system.- Thoroughly characterize each batch of LNPs for size, PDI, and encapsulation efficiency. |
Data Summary
Table 1: In Vivo Biodistribution of Luciferase mRNA in this compound LNPs
| Organ | Percent of Total Average Radiance (%) |
| Spleen | >85% |
| Liver | Minimal |
| Other Organs | Negligible |
Data from a study in mice at a 0.75 mg/kg intravenous dose.
Experimental Protocols
1. General Protocol for this compound LNP Formulation using Microfluidics
This protocol is a general guideline and should be optimized for your specific application.
-
Materials:
-
This compound
-
Helper lipid (e.g., DOPE, DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG2000)
-
siRNA or mRNA in an appropriate buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
-
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratios.
-
Prepare RNA Solution: Dilute the siRNA or mRNA in the chosen aqueous buffer.
-
Microfluidic Mixing:
-
Set the flow rate ratio (FRR) and total flow rate (TFR) on the microfluidic device according to the manufacturer's instructions and your optimization experiments. A common starting point is an FRR of 3:1 (aqueous:ethanolic phase).
-
Load the lipid solution and the RNA solution into separate syringes and place them in the syringe pumps of the device.
-
Initiate the mixing process. The two streams will combine in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
-
Purification:
-
Dialyze the collected LNP solution against a suitable buffer (e.g., PBS) to remove ethanol and unencapsulated RNA.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Measure the zeta potential to assess surface charge.
-
-
2. In Vivo Toxicity Assessment
-
Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice).
-
Administration: Administer the this compound LNPs intravenously at various doses. Include a control group receiving a vehicle (e.g., PBS).
-
Monitoring:
-
Monitor animal weight, behavior, and overall health daily.
-
Collect blood samples at different time points to analyze for serum chemistry (e.g., ALT, AST for liver toxicity) and a panel of inflammatory cytokines.
-
-
Histopathology: At the end of the study, harvest organs (spleen, liver, etc.) for histological analysis to assess for any tissue damage or inflammation.
Visualizations
Caption: Factors influencing the potential toxicity of this compound LNPs.
Caption: Troubleshooting workflow for addressing in vivo toxicity issues.
References
Validation & Comparative
A Head-to-Head Comparison of OF-C4-Deg-lin and OF-Deg-Lin for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The efficient and targeted delivery of messenger RNA (mRNA) is a cornerstone of next-generation therapeutics, including vaccines and gene therapies. Ionizable lipids are critical components of lipid nanoparticles (LNPs), the leading platform for mRNA delivery. This guide provides a detailed comparison of two closely related and potent ionizable lipids: OF-C4-Deg-lin and OF-Deg-Lin. Both lipids feature a degradable diketopiperazine core and doubly unsaturated lipid tails, but differ in the length of their linker chains, a subtle structural change with significant implications for delivery efficiency and biodistribution.
Performance Snapshot
| Feature | This compound | OF-Deg-Lin | Key Takeaway |
| Linker Length | Four-carbon aliphatic chain | Two-carbon aliphatic chain | The primary structural difference between the two lipids. |
| In Vitro mRNA Delivery | More potent | Less potent | Longer linker length enhances mRNA delivery efficiency in vitro.[1] |
| In Vivo Protein Expression | Predominantly in the spleen (>85%) | Primarily in the spleen | Both lipids show a strong tropism for the spleen.[2][3][4] |
| ApoE Dependence | Expression enhanced by ~140% | Expression enhanced by ~140% | Both show a significant increase in mRNA-mediated protein expression in the presence of Apolipoprotein E.[3] |
In-Depth Performance Analysis
In Vitro mRNA Delivery
Studies in HeLa cells have demonstrated that the linker length of the ionizable lipid plays a crucial role in the efficacy of mRNA delivery. This compound, with its longer four-carbon linker, consistently outperforms OF-Deg-Lin in mediating luciferase protein expression. This suggests that the subtle modification in the linker region impacts the lipid's ability to facilitate mRNA transfection and subsequent translation within the cell.
Table 1: In Vitro Luciferase Expression in HeLa Cells
| Ionizable Lipid | Relative Luciferase Expression (Arbitrary Units) |
| OF-Deg-Lin | Lower |
| This compound | Higher |
Note: This table is a qualitative representation based on findings that this compound is more potent. Specific quantitative data from a direct head-to-head published graph is not available.
In Vivo Biodistribution and Protein Expression
A key feature of both this compound and OF-Deg-Lin is their ability to direct mRNA expression to the spleen. When formulated into LNPs and administered intravenously in mice, both lipids result in the majority of protein expression occurring in the spleen, with minimal expression in the liver and other organs. This is a significant deviation from many other ionizable lipids, such as cKK-E12, which primarily target the liver.
Notably, LNPs formulated with this compound have been shown to induce over 85% of the total luciferase expression in the spleen. The exact mechanism for this spleen-specific expression remains under investigation, but it is hypothesized that the degradable ester bonds within these lipids may be more rapidly cleaved in the liver, leading to reduced protein expression in that organ.
Table 2: In Vivo Luciferase Expression Profile
| Organ | This compound (% of Total Radiance) | cKK-E12 (% of Total Radiance) | Invivofectamine (% of Total Radiance) |
| Spleen | >85% | <10% | <10% |
| Liver | Minimal | >80% | >70% |
| Other Organs | Negligible | <10% | <20% |
Data is approximated from published in vivo imaging studies.
Experimental Methodologies
The following sections outline the typical experimental protocols used to evaluate and compare the performance of this compound and OF-Deg-Lin.
Lipid Nanoparticle (LNP) Formulation
LNPs are typically formulated using a microfluidic mixing device, which allows for rapid and controlled self-assembly of the nanoparticles.
Workflow for LNP Formulation
Caption: LNP formulation workflow.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the ionizable lipid (this compound or OF-Deg-Lin), DSPC, cholesterol, and a PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare a stock solution of the mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Connect the syringes to a microfluidic mixing device.
-
Pump the two solutions through the device at a set flow rate ratio (e.g., 3:1 aqueous to organic).
-
-
Purification:
-
Collect the resulting nanoparticle suspension.
-
Dialyze the suspension against phosphate-buffered saline (PBS) at pH 7.4 for at least 18 hours to remove the ethanol and neutralize the pH.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess surface charge.
-
Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
In Vitro Transfection
The efficacy of the formulated LNPs in delivering mRNA to cells is typically assessed in a cell line such as HeLa.
Workflow for In Vitro Transfection
Caption: In vitro transfection workflow.
Detailed Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of approximately 10,000 cells per well.
-
LNP Addition: After 24 hours, add the mRNA-LNPs (encoding a reporter protein like luciferase) to the cells at a predetermined dose.
-
Incubation: Incubate the cells with the LNPs for 24-48 hours.
-
Analysis: Lyse the cells and measure the expression of the reporter protein using a suitable assay (e.g., luciferase assay).
In Vivo Studies
Animal models, typically mice, are used to evaluate the in vivo biodistribution and protein expression of the mRNA-LNPs.
Caption: Proposed LNP uptake pathway.
Conclusion
Both this compound and OF-Deg-Lin are highly effective ionizable lipids for mRNA delivery, with a unique and desirable tropism for the spleen. The key differentiator is the linker length, with the four-carbon linker of this compound conferring superior in vitro transfection efficiency. For applications requiring maximal protein expression in the spleen, this compound represents a more potent choice. The spleen-specific delivery of these lipids opens up exciting therapeutic possibilities, particularly in the fields of immunology and vaccine development, where targeting spleen-resident immune cells is of paramount importance. Further research into the precise mechanisms of their spleen tropism will undoubtedly pave the way for the rational design of even more sophisticated and targeted mRNA delivery vehicles.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the mechanism of tissue-specific mRNA delivery by selective organ targeting nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation | Semantic Scholar [semanticscholar.org]
A Comparative Guide to In Vivo Delivery: OF-C4-Deg-lin vs. cKK-E12
For Researchers, Scientists, and Drug Development Professionals
The efficient and targeted in vivo delivery of nucleic acid therapeutics, such as siRNA and mRNA, is a cornerstone of modern drug development. Ionizable lipids are critical components of lipid nanoparticle (LNP) formulations that encapsulate and deliver these therapeutic payloads. This guide provides a detailed comparison of two prominent ionizable lipids: OF-C4-Deg-lin and cKK-E12, focusing on their in vivo delivery performance, underlying mechanisms, and the experimental protocols to evaluate them.
At a Glance: Key Performance Differences
| Feature | This compound | cKK-E12 |
| Primary In Vivo Target | Spleen | Liver (Hepatocytes) |
| Mechanism of Targeting | Under investigation; potentially related to protein corona and degradable ester bonds. | Apolipoprotein E (ApoE) dependent, mediated by macropinocytosis. |
| Reported Cargo | siRNA, mRNA | siRNA, mRNA |
| Key Advantage | Spleen-specific delivery, enabling applications in immunology and hematological disorders. | High potency and selectivity for hepatocytes, with a well-established safety profile. |
Quantitative Performance Data
A direct comparison of lipid nanoparticles formulated with this compound and cKK-E12 for in vivo mRNA delivery reveals their distinct organ-specific expression profiles.
| Lipid Nanoparticle | Primary Organ of Expression | Percentage of Total Luminescence | Reference |
| This compound | Spleen | >85% | [1][2] |
| cKK-E12 | Liver | Majority of expression | [1][2][3] |
Data from a study using luciferase mRNA delivered intravenously to mice at a 0.75 mg/kg dose.
For siRNA delivery, cKK-E12 has demonstrated high potency in silencing hepatocyte-expressed genes.
| Lipid Nanoparticle | Cargo | Target Gene | ED₅₀ (in mice) | Reference |
| cKK-E12 | siRNA | Factor VII | ~0.002 mg/kg |
Experimental Protocols
Lipid Nanoparticle (LNP) Formulation
A common method for formulating LNPs with this compound or cKK-E12 is through microfluidic mixing.
Materials:
-
Ionizable lipid (this compound or cKK-E12) dissolved in ethanol.
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE) in ethanol.
-
Cholesterol in ethanol.
-
PEG-lipid (e.g., C14-PEG2000) in ethanol.
-
mRNA or siRNA diluted in a low pH buffer (e.g., 10 mM sodium citrate, pH 3.0).
-
Microfluidic mixing device (e.g., Precision NanoSystems NanoAssemblr).
Protocol:
-
Prepare the lipid mixture by combining the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 35:16:46.5:2.5).
-
Prepare the aqueous phase by diluting the nucleic acid cargo in the citrate buffer.
-
Set the flow rates on the microfluidic device, typically with a higher flow rate for the aqueous phase (e.g., 3:1 aqueous to lipid phase).
-
Inject the lipid and aqueous solutions into their respective inlets on the microfluidic device.
-
The rapid mixing of the two streams leads to the self-assembly of LNPs.
-
Collect the resulting LNP solution.
-
Dialyze the LNPs against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
In Vivo Delivery and Assessment in Mice
Animal Model:
-
Typically, C57BL/6 or BALB/c mice are used.
Protocol:
-
Administer the LNP-encapsulated mRNA or siRNA to mice via intravenous (tail vein) injection. The dosage will depend on the specific study, for example, 0.75 mg/kg for mRNA.
-
For luciferase reporter assays, at a predetermined time point (e.g., 6 hours post-injection), administer D-luciferin via intraperitoneal injection.
-
After a short incubation period (e.g., 10 minutes), anesthetize the mice and perform in vivo imaging using an IVIS or similar bioluminescence imaging system.
-
To confirm organ-specific expression, euthanize the mice, harvest the organs of interest (liver, spleen, lungs, heart, kidneys), and perform ex vivo bioluminescence imaging.
-
Quantify the bioluminescent signal (radiance) in each organ to determine the biodistribution of protein expression.
-
For gene silencing studies, collect tissue samples at a specified time point and analyze target mRNA or protein levels using methods like qPCR or ELISA.
Visualizations
Signaling and Experimental Workflows
Caption: LNP Formulation Workflow.
References
- 1. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 2. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: OF-C4-Deg-lin and Invivofectamine for Spleen-Targeted Delivery
For researchers, scientists, and drug development professionals seeking effective in vivo delivery to the spleen, the choice of delivery vehicle is paramount. This guide provides an objective comparison of two notable platforms: the lipid nanoparticle (LNP) component OF-C4-Deg-lin and the commercially available transfection reagent Invivofectamine. This analysis is based on available experimental data to assist in the selection of the most appropriate tool for spleen-targeting applications.
The spleen, a secondary lymphoid organ, is a critical target for immunotherapies, vaccine development, and the treatment of various hematological and immunological disorders. Efficient delivery of nucleic acid payloads such as mRNA and siRNA to this organ is a key challenge in the field. This guide contrasts the performance of this compound-formulated LNPs, which have demonstrated a strong tropism for the spleen, with Invivofectamine, a widely used in vivo transfection reagent.
Quantitative Data Presentation: Organ-Specific Protein Expression
Experimental data from a study utilizing luciferase mRNA demonstrates a stark difference in the organ-specific protein expression profiles between this compound LNPs and Invivofectamine. Following intravenous administration in mice, this compound LNPs resulted in overwhelmingly spleen-dominant luciferase expression. In contrast, Invivofectamine led to predominantly liver-based expression.
| Delivery Vehicle | Spleen | Liver | Other Organs |
| This compound LNP | >85% | Minimal | Negligible |
| Invivofectamine | Minimal | Majority of Expression | Not specified |
Table 1: Quantification of luciferase expression per organ as measured by the percentage of total average radiance. Data is derived from studies using a 0.75 mg/kg intravenous dose of luciferase mRNA formulations in mice[1].
Mechanism of Spleen Targeting
This compound: The precise mechanism for the spleen-tropism of this compound LNPs is an active area of investigation. However, evidence suggests that the unique chemical structure of the ionizable lipid this compound plays a crucial role[1]. It is hypothesized that the ester bonds within the OF-Deg-Lin structure may be degraded more rapidly in the liver, leading to a biodistribution profile that favors the spleen[2]. Furthermore, the interaction with apolipoprotein E (ApoE) appears to significantly impact the potency of mRNA delivery by this compound LNPs, suggesting distinct cellular uptake mechanisms compared to other formulations[1]. This suggests a passive targeting mechanism driven by the physicochemical properties of the LNP formulation itself[1].
Invivofectamine: Invivofectamine 3.0 is a lipid-based nanoparticle formulation designed for in vivo delivery of siRNA and miRNA, primarily to hepatocytes following intravenous injection. While its primary target is the liver, it has been shown to deliver mRNA to other tissues, including the spleen. The targeting mechanism is largely dependent on the formulation's interaction with serum proteins and subsequent recognition by receptors on the target cells.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for the formulation and in vivo administration of this compound LNPs and the use of Invivofectamine.
This compound LNP Formulation and Administration
This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing approach.
Materials:
-
This compound ionizable lipid
-
Cholesterol
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA encoding the protein of interest
-
Ethanol
-
Acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of this compound, cholesterol, DSPC, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:38.5:10:1.5).
-
mRNA Solution Preparation: Dissolve the mRNA in the acidic aqueous buffer.
-
Microfluidic Mixing: Set up the microfluidic mixing device. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
-
In Vivo Administration: Dilute the LNP formulation in sterile PBS to the desired concentration. Administer to mice via intravenous (tail vein) injection at a specified dose (e.g., 0.75 mg/kg).
Invivofectamine 3.0 Administration
This protocol outlines the procedure for preparing and injecting Invivofectamine 3.0 complexes with mRNA.
Materials:
-
Invivofectamine™ 3.0 Reagent
-
mRNA of interest (at a concentration of at least 1.2 mg/mL in RNase/DNase-free water)
-
Complexation Buffer (provided with the reagent)
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
Dilute mRNA: In a sterile tube, dilute the required amount of mRNA with the Complexation Buffer.
-
Prepare Invivofectamine: In a separate sterile tube, add the appropriate volume of Invivofectamine 3.0 Reagent.
-
Form Complexes: Add the diluted mRNA solution to the tube containing the Invivofectamine 3.0 Reagent. Mix immediately by vortexing.
-
Incubation: Incubate the mixture for 30 minutes at 50°C.
-
Dilution: Dilute the complexes to the final injection volume with sterile PBS (pH 7.4).
-
In Vivo Administration: Administer the prepared complexes to mice via intravenous (tail vein) injection. A recommended starting dose is 1 mg/kg. The injection should be performed slowly, over 10-20 seconds for a 200 µL volume.
Mandatory Visualization
Caption: Experimental workflow for comparing spleen targeting.
Caption: Logical relationship of delivery vehicles to organ tropism.
References
A Comparative Analysis of Ionizable Lipids for siRNA Delivery: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an optimal ionizable lipid is a critical determinant for the efficacy and safety of small interfering RNA (siRNA) therapeutics. These lipids are the cornerstone of lipid nanoparticle (LNP) formulations, playing a pivotal role in siRNA encapsulation, delivery, and endosomal escape. This guide provides an objective comparison of prominent ionizable lipids, supported by experimental data, to aid in the rational design of next-generation siRNA delivery systems.
Key Performance Indicators of Ionizable Lipids
The in vivo performance of ionizable lipids is a multifactorial equation. Key parameters that dictate their utility include:
-
pKa: The pH at which the lipid is 50% ionized. A pKa in the range of 6.2-6.5 is often considered optimal for efficient encapsulation at acidic pH and a neutral surface charge at physiological pH, which minimizes toxicity.[1]
-
Gene Silencing Potency (ED50): The dose required to achieve 50% knockdown of the target gene. Lower ED50 values indicate higher potency.
-
Therapeutic Index: The ratio between the toxic dose and the therapeutic dose. A wider therapeutic index is desirable for a safer drug profile.
-
Biodegradability: The ability of the lipid to be broken down into non-toxic metabolites, reducing accumulation and potential long-term side effects.[]
Head-to-Head Comparison: DLin-MC3-DMA vs. ALC-0315
DLin-MC3-DMA (MC3) and ALC-0315 are two of the most clinically advanced ionizable lipids. MC3 is a key component of the first FDA-approved siRNA drug, Onpattro®, while ALC-0315 is utilized in the Pfizer-BioNTech COVID-19 mRNA vaccine.[3][4][5] Preclinical studies offer a direct comparison of their performance in siRNA delivery, particularly for hepatic targets.
Physicochemical and In Vivo Performance Data
| Parameter | DLin-MC3-DMA | ALC-0315 | Reference |
| pKa | ~6.44 | Not explicitly stated in snippets | |
| Gene Silencing (FVII in Hepatocytes) | Significant knockdown | 2-fold greater knockdown than MC3 at 1 mg/kg | |
| Gene Silencing (ADAMTS13 in HSCs) | Minimal knockdown | 10-fold greater knockdown than MC3 at 1 mg/kg | |
| Toxicity (ALT and Bile Acids) | No significant increase at 5 mg/kg | Increased markers of liver toxicity at 5 mg/kg |
Key Takeaways:
-
ALC-0315 demonstrates superior potency in gene silencing in both hepatocytes and hepatic stellate cells compared to DLin-MC3-DMA at the same dose.
-
This enhanced efficacy with ALC-0315 may be associated with a narrower therapeutic window, as evidenced by signs of liver toxicity at higher doses where MC3 did not show similar effects.
-
The choice between these lipids may depend on the specific cell type being targeted and the desired balance between potency and safety.
Emerging Classes of Ionizable Lipids
Beyond the established frontrunners, research is actively exploring novel ionizable lipids with improved properties:
-
Biodegradable Lipids: To mitigate the potential for lipid accumulation and associated toxicity from repeated dosing, biodegradable ionizable lipids are being developed. A common strategy involves incorporating ester linkages into the lipid structure, which are designed to be hydrolyzed by endogenous enzymes.
-
Multi-tail Ionizable Lipids: These lipids, initially developed for siRNA delivery, can be adapted for mRNA delivery and have shown the potential for increased efficacy.
-
Ionizable Polymer-Lipids: The combination of polymers and lipids can create hybrid nanoparticles with unique delivery characteristics.
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and evaluation of LNP-siRNA complexes.
LNP Formulation via Microfluidic Mixing
A standard method for producing uniform LNPs involves rapid mixing of a lipid-in-ethanol solution with an siRNA-in-aqueous buffer solution using a microfluidic device.
-
Preparation of Solutions:
-
Lipid Solution: The ionizable lipid, helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid are dissolved in ethanol. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
siRNA Solution: The siRNA is dissolved in a low pH buffer, such as a citrate buffer at pH 4.0. This acidic condition ensures the ionizable lipid's amine group is protonated, facilitating complexation with the negatively charged siRNA.
-
-
Microfluidic Mixing: The lipid-ethanol and siRNA-aqueous solutions are loaded into separate syringes and pumped through a microfluidic mixing chamber at a controlled flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing induces the self-assembly of the lipids around the siRNA core to form LNPs.
-
Purification: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated components.
Characterization of LNPs
-
Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS).
-
Zeta Potential: Indicates the surface charge of the LNPs and is measured via electrophoretic light scattering.
-
Encapsulation Efficiency: Determined using a fluorescent dye exclusion assay (e.g., RiboGreen). The fluorescence of the sample is measured before and after lysis with a detergent; the difference corresponds to the amount of encapsulated siRNA.
In Vivo Gene Silencing Evaluation
-
Animal Model: Typically, studies utilize mice to assess the in vivo efficacy of LNP-siRNA formulations.
-
Administration: LNPs are administered intravenously (IV).
-
Target Gene: A common target for hepatic gene silencing studies is Factor VII (FVII), a blood clotting factor produced in the liver, due to its short half-life which allows for rapid assessment of knockdown.
-
Analysis: At a predetermined time point post-administration, blood samples are collected to measure the target protein levels. Liver tissue may also be harvested to quantify mRNA levels via RT-qPCR.
-
Toxicity Assessment: Serum is analyzed for markers of liver toxicity, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
Visualizing Key Processes
To better understand the workflows and mechanisms involved in siRNA delivery using ionizable lipids, the following diagrams are provided.
References
- 1. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of OF-C4-Deg-lin LNPs in Mouse Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of OF-C4-Deg-lin lipid nanoparticles (LNPs) with other commonly used LNP systems for in vivo delivery of RNA therapeutics in mouse models. This analysis is based on available experimental data and focuses on efficacy, biodistribution, and underlying mechanisms.
This compound LNPs have emerged as a notable delivery vehicle due to their distinct biodistribution profile, primarily targeting the spleen. This contrasts with many conventional LNP systems that exhibit strong liver tropism. This guide will delve into the performance of this compound LNPs and compare them against established alternatives such as cKK-E12, DLin-MC3-DMA, SM-102, and Invivofectamine.
Performance Comparison of LNP Systems
The efficacy of LNP-mediated RNA delivery is contingent on several factors including the ionizable lipid structure, particle size, and the nature of the payload (siRNA vs. mRNA). The following tables summarize the available quantitative data for this compound LNPs and its comparators.
Table 1: LNP Efficacy in mRNA Delivery (Luciferase Reporter Gene) in Mice
| LNP Formulation | Primary Organ of Expression | Percentage of Total Luminescence in Primary Organ | Mouse Model | Dosage | Reference |
| This compound | Spleen | >85% | Not Specified | 0.75 mg/kg (intravenous) | [1] |
| cKK-E12 | Liver | Majority of protein expression | Not Specified | 0.75 mg/kg (intravenous) | [1] |
| Invivofectamine | Liver | Majority of protein expression | Not Specified | 0.75 mg/kg (intravenous) | [1] |
| SM-102 | Liver | High expression | C57BL/6 | 0.5 mg/kg (intravenous) | [2] |
Table 2: LNP Efficacy in siRNA Delivery (Gene Silencing) in Mice
| LNP Formulation | Target Gene | Target Organ | Efficacy Metric (ED50) | Mouse Model | Reference |
| cKK-E12 | Factor VII | Liver | ~0.002 mg/kg | Not Specified | [3] |
| DLin-MC3-DMA | Factor VII | Liver | ~0.005 mg/kg | Not Specified | |
| Invivofectamine 3.0 | Factor VII | Liver | ~0.1 mg/kg | Not Specified |
Experimental Methodologies
The following sections detail the typical experimental protocols utilized in the assessment of LNP efficacy in mouse models.
LNP Formulation
Lipid nanoparticles are generally formulated by mixing an ethanolic lipid solution with an aqueous solution containing the RNA cargo.
-
This compound LNP Formulation: The specific formulation involves the ionizable lipid this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000). These components are mixed with siRNA or mRNA using microfluidic mixing approaches to form the LNPs.
-
cKK-E12 LNP Formulation: These are typically formulated with the ionizable lipid cKK-E12, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), cholesterol, and C14-PEG2000 at a molar ratio of 35:16:46.5:2.5. The lipids are dissolved in ethanol and mixed with mRNA in a sodium citrate buffer (pH 3) using a microfluidic device.
-
DLin-MC3-DMA LNP Formulation: A common formulation consists of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 at a molar ratio of 50:10:38.5:1.5. The lipids are dissolved in ethanol and mixed with the RNA cargo in an acidic buffer.
-
SM-102 LNP Formulation: These LNPs are often prepared with SM-102, DSPC, cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.
-
Invivofectamine 3.0 Reagent: This is a commercially available reagent. The siRNA is complexed with the Invivofectamine 3.0 Reagent according to the manufacturer's protocol, which involves a heating step to facilitate encapsulation.
In Vivo Administration in Mouse Models
-
Animal Models: Studies typically utilize common laboratory mouse strains such as C57BL/6 or BALB/c.
-
Administration Route: For systemic delivery, intravenous (IV) injection via the tail vein is the most common route.
-
Dosage: The dosage of RNA administered varies depending on the LNP, the target, and the payload. For mRNA delivery, doses can range from 0.1 to 1.0 mg/kg. For siRNA delivery, effective doses can be significantly lower, in the range of 0.002 to 1.0 mg/kg.
Assessment of mRNA Delivery (Luciferase Assay)
-
LNP Administration: Mice are injected with LNPs encapsulating luciferase mRNA.
-
Substrate Injection: At a specified time point post-LNP administration (e.g., 6 hours), D-luciferin substrate is administered, typically via intraperitoneal (IP) injection.
-
Bioluminescence Imaging: Mice are anesthetized and imaged using an in vivo imaging system (IVIS) to detect the photons emitted from the luciferase-luciferin reaction.
-
Data Analysis: The bioluminescent signal is quantified in different organs to determine the biodistribution and level of protein expression.
Assessment of siRNA Delivery (Gene Silencing)
-
LNP Administration: Mice are treated with LNPs carrying siRNA targeting a specific gene (e.g., Factor VII, which is expressed in the liver).
-
Tissue/Blood Collection: At a predetermined time after administration, tissue samples (e.g., liver) or blood are collected.
-
RNA Extraction and Quantification: Total RNA is extracted from the collected samples. The levels of the target mRNA are then quantified using quantitative reverse transcription PCR (qRT-PCR).
-
Data Analysis: The reduction in target mRNA levels in the treated group is compared to a control group (e.g., treated with saline or a non-targeting siRNA) to determine the percentage of gene silencing.
Visualizing the Pathways and Processes
The following diagrams illustrate the key mechanisms and workflows involved in LNP-mediated RNA delivery.
Caption: General mechanism of LNP uptake and intracellular delivery of RNA payloads.
Caption: A typical experimental workflow for evaluating LNP efficacy in mouse models.
Mechanism of Action and Biodistribution
The biodistribution of LNPs is largely determined by the physicochemical properties of their constituent lipids, particularly the ionizable lipid.
-
This compound LNPs and Spleen Targeting: this compound LNPs exhibit a unique tropism for the spleen. While the precise mechanism is still under investigation, it is suggested that these LNPs may have different cellular uptake mechanisms for siRNA and mRNA. The interaction with Apolipoprotein E (ApoE) appears to be more critical for mRNA delivery than for siRNA delivery with these particles. This differential interaction may contribute to their spleen-specific accumulation.
-
Liver-Targeting LNPs (cKK-E12, DLin-MC3-DMA, SM-102): The liver tropism of many LNP formulations is well-established and is often mediated by the adsorption of ApoE from the bloodstream onto the LNP surface. This ApoE-coated LNP is then recognized by low-density lipoprotein receptors (LDLR) which are highly expressed on hepatocytes, leading to receptor-mediated endocytosis. The pKa of the ionizable lipid is a critical factor, with a pKa range of 6.2-6.5 being optimal for hepatic gene silencing.
-
Invivofectamine: As a commercially available reagent, the exact composition is proprietary. However, it is a lipid-based formulation designed for efficient in vivo delivery of siRNA, primarily to the liver.
References
Benchmarking OF-C4-Deg-lin: A Comparative Analysis of Spleen-Targeting Lipid Nanoparticle Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the OF-C4-Deg-lin lipid nanoparticle (LNP) system against other prominent LNP systems, focusing on performance, experimental data, and underlying mechanisms. The information presented is intended to assist researchers in selecting the most appropriate LNP platform for their therapeutic delivery needs.
Quantitative Performance Data
The following table summarizes the key performance indicators of this compound LNPs in comparison to other LNP systems, based on available experimental data.
| Feature | This compound LNP | cKK-E12 LNP | Invivofectamine™ LNP |
| Primary Organ Target | Spleen | Liver | Liver |
| In Vivo Protein Expression (Luciferase mRNA) | >85% of total luminescence in the spleen[1] | Majority of protein expression in the liver[1] | Majority of protein expression in the liver[1] |
| Ionizable Lipid | This compound | cKK-E12 | Proprietary |
| Particle Size (nm) | ~100 (Typical for LNPs)[2] | ~100 (Typical for LNPs)[2] | Information not publicly available |
| Polydispersity Index (PDI) | < 0.25 (Typical for LNPs) | < 0.25 (Typical for LNPs) | Information not publicly available |
| Encapsulation Efficiency | ~90% (Typical for LNPs) | ~90% (Typical for LNPs) | Information not publicly available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles were formulated using a microfluidic mixing approach.
-
Lipid Phase Preparation: The ionizable lipid (e.g., this compound or cKK-E12), helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid are dissolved in ethanol at a specific molar ratio.
-
Aqueous Phase Preparation: The mRNA cargo is diluted in a low pH buffer, such as a 10 mM sodium citrate buffer (pH 3).
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are driven through a microfluidic mixing device at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous phase). The rapid mixing facilitates the self-assembly of the lipids around the mRNA, forming the LNPs.
-
Purification: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated components.
In Vitro Transfection of HeLa Cells
-
Cell Culture: HeLa cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Transfection: The mRNA-loaded LNPs are diluted in cell culture medium and added to the HeLa cells.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for LNP uptake and mRNA translation.
-
Analysis: Protein expression is quantified using a suitable assay, such as a luciferase assay for luciferase-encoding mRNA.
In Vivo Biodistribution and Protein Expression in Mice
-
Animal Model: Studies are typically conducted in mouse models (e.g., BALB/c mice).
-
Administration: mRNA-loaded LNPs are administered intravenously (IV) via the tail vein at a specific dose (e.g., 0.75 mg/kg).
-
Bioluminescence Imaging: For mRNA encoding a reporter protein like luciferase, in vivo bioluminescence imaging is performed at various time points post-injection. Mice are injected with a luciferin substrate, and the resulting light emission is captured using an imaging system.
-
Ex Vivo Analysis: After the final in vivo imaging, mice are euthanized, and organs (liver, spleen, lungs, etc.) are harvested. Ex vivo imaging of the organs is performed to quantify the bioluminescence in each tissue.
Visualizations
LNP Cellular Uptake and Endosomal Escape Pathway
The following diagram illustrates the generally accepted pathway for LNP entry into a cell and the subsequent release of its mRNA cargo into the cytoplasm.
Caption: LNP cellular uptake and endosomal escape pathway.
Experimental Workflow for LNP Benchmarking
The diagram below outlines the key steps in the experimental workflow for comparing the performance of different LNP systems.
Caption: Experimental workflow for LNP benchmarking.
References
A Cross-Study Comparison of OF-C4-Deg-lin: A Spleen-Targeting Ionizable Lipid for Enhanced Nucleic Acid Delivery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the degradable ionizable lipid OF-C4-Deg-lin against other alternatives for the delivery of siRNA and mRNA. The information herein is supported by experimental data to aid in the selection of appropriate delivery vehicles for therapeutic and research applications.
Clarification of Function: It is important to note that this compound is a degradable ionizable lipid designed to be a component of lipid nanoparticles (LNPs) for the delivery of nucleic acid payloads such as siRNA and mRNA.[1][2] The "Deg" in its nomenclature refers to its biodegradable nature, a feature intended to improve its safety profile. This is distinct from molecules designed to induce the degradation of specific proteins (e.g., PROTACs). This guide will focus on its performance as a delivery vehicle.
Comparative Performance of Ionizable Lipids
The following table summarizes the performance of this compound in comparison to other ionizable lipids based on published in vitro and in vivo data. Direct head-to-head comparisons across all lipids under identical experimental conditions are limited; therefore, this table compiles data from various studies to provide a comparative overview.
| Ionizable Lipid | Payload | Key Performance Characteristics | Organ Tropism (In Vivo) | Reference |
| This compound | siRNA & mRNA | More potent for both siRNA and mRNA delivery in HeLa cells compared to OF-Deg-Lin.[3] | Spleen-dominant (>85% of luciferase expression). Minimal expression in the liver.[2] | [2] |
| OF-Deg-Lin | siRNA & mRNA | Less potent than this compound. The four-carbon linker in this compound improves potency. | Primarily liver, but with significant spleen expression. | |
| cKK-E12 | siRNA & mRNA | Potent for liver-targeted siRNA delivery (ED50 ~0.002 mg/kg for FVII siRNA in mice). | Liver-dominant . | |
| ALC-0315 | mRNA | A key component of the FDA-approved Pfizer-BioNTech COVID-19 vaccine. Known for high mRNA encapsulation efficiency and potent in vivo expression. | Liver-dominant . | |
| DLin-MC3-DMA | siRNA & mRNA | A component of the first FDA-approved siRNA-LNP therapeutic, Onpattro. Highly potent for hepatic gene silencing (ED50 of 0.005 mg/kg for FVII siRNA in mice). | Liver-dominant . |
Experimental Methodologies
Detailed protocols are crucial for the replication and validation of experimental findings. Below are methodologies for key experiments cited in the performance comparison of this compound.
Lipid Nanoparticle (LNP) Formulation
LNPs are typically formulated by the rapid mixing of a lipid mixture in an organic solvent (e.g., ethanol) with a nucleic acid cargo in an acidic aqueous buffer.
-
Lipid Stock Preparation: The ionizable lipid (e.g., this compound), helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid are dissolved in ethanol at a specific molar ratio (e.g., 35:16:46.5:2.5 for cKK-E12).
-
Nucleic Acid Preparation: The siRNA or mRNA is diluted in a low pH buffer, such as 10 mM sodium citrate at pH 3.
-
Microfluidic Mixing: The lipid solution and the nucleic acid solution are rapidly mixed using a microfluidic device (e.g., from Precision NanoSystems) at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous phase) and total flow rate.
-
Dialysis and Concentration: The resulting LNPs are dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH. They can then be concentrated using centrifugal filter units.
In Vitro Transfection and Gene Silencing/Expression Assay
These assays are used to determine the efficacy of LNP-mediated delivery of siRNA or mRNA to cells in culture.
-
Cell Seeding: A suitable cell line (e.g., HeLa cells stably expressing luciferase) is seeded in multi-well plates and allowed to adhere overnight.
-
LNP Treatment: The cells are treated with LNPs containing either anti-luciferase siRNA or luciferase-encoding mRNA at a specific dose (e.g., 50 ng of nucleic acid per well).
-
Incubation: The cells are incubated with the LNPs for a defined period (e.g., 24 hours).
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. For siRNA experiments, a reduction in luciferase signal compared to a control indicates gene knockdown. For mRNA experiments, an increase in luciferase signal indicates successful protein expression.
In Vivo Biodistribution and Protein Expression Studies
Animal models are used to assess the organ-specific delivery and protein expression of LNP formulations.
-
Animal Model: Typically, mice (e.g., BALB/c) are used for these studies.
-
LNP Administration: LNPs encapsulating a reporter mRNA (e.g., firefly luciferase) are administered via intravenous injection at a specific dose (e.g., 0.75 mg/kg).
-
In Vivo Imaging: At a set time point post-injection (e.g., 6 hours), the mice are anesthetized and injected with a luciferin substrate. The resulting bioluminescence is then imaged using an in vivo imaging system (IVIS) to visualize the location and intensity of protein expression.
-
Ex Vivo Organ Analysis: Following in vivo imaging, the mice are euthanized, and organs of interest (e.g., liver, spleen, lungs, heart, kidneys) are harvested. The bioluminescence from each organ is measured to quantify the organ-specific protein expression.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of LNP-mediated mRNA delivery.
This comprehensive guide provides a comparative overview of this compound's performance, highlighting its unique spleen-targeting capabilities. The detailed methodologies and workflow diagrams serve as a valuable resource for researchers designing and evaluating nucleic acid delivery systems.
References
- 1. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of OF-C4-Deg-lin: A Guide for Laboratory Professionals
<
Ensuring laboratory safety and environmental compliance necessitates a clear, procedural approach to chemical waste management. This guide provides detailed steps for the proper disposal of OF-C4-Deg-lin, an ionizable cationic lipid used in the formulation of lipid nanoparticles (LNPs) for siRNA and mRNA delivery.[1][2][3][4]
This compound is utilized in research settings for in vitro and in vivo applications.[1] While specific hazard information is not fully detailed in publicly available sources, it is supplied as a solution in ethanol, a flammable liquid. Therefore, it must be handled as a hazardous substance until comprehensive safety data is available. The fundamental principle for managing any chemical waste is to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.
Immediate Safety and Handling
When handling this compound, especially in the absence of a complete Safety Data Sheet (SDS), assume it is hazardous. Adherence to strict safety protocols is crucial.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: All handling should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: Keep a spill kit appropriate for a wide range of chemical classes readily available.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach to ensure safety and regulatory compliance.
-
Waste Identification and Segregation:
-
This compound is typically supplied in an ethanol solution, which is a flammable liquid.
-
This waste should be segregated into a dedicated hazardous waste container for flammable organic solvents.
-
Do not mix this waste with incompatible materials such as acids, bases, or oxidizing agents. Keep acids and bases separate, and keep acids away from cyanides or sulfides.
-
-
Container Selection and Labeling:
-
Use an appropriate, chemically compatible container for liquid waste, preferably amber glass bottles. The container must have a secure screw cap.
-
As soon as the first drop of waste is added, the container must be labeled. The label must include the words "Hazardous Waste," the full chemical name ("this compound in ethanol"), and the associated hazards (e.g., Flammable).
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.
-
Keep the waste container closed at all times except when adding waste.
-
-
Requesting Disposal:
-
Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for its disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Data Presentation
| Chemical Information | Disposal and Safety Data |
| Name: this compound | Waste Category: Hazardous Waste (Flammable Liquid) |
| CAS Number: 1853203-01-6 | Personal Protective Equipment: Lab coat, safety goggles, chemical-resistant gloves |
| Molecular Formula: C₁₀₀H₁₇₆N₄O₁₀ | Storage: Designated Satellite Accumulation Area (SAA) |
| Formulation: Typically a 10 mg/ml solution in ethanol | Container: Labeled, compatible container with a secure cap |
| Storage Temperature: -20°C | Disposal Method: Collection by institutional Environmental Health and Safety (EHS) |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Personal protective equipment for handling OF-C4-Deg-lin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of OF-C4-Deg-lin, an ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for siRNA and mRNA delivery. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling similar hazardous research chemicals, PROTACs, chemical degraders, and lipid nanoparticle formulations.
Immediate Safety Information
This compound should be treated as a hazardous substance. All personnel must be thoroughly trained in the procedures outlined below before handling this compound.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against exposure. The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Handling solid this compound and preparing stock solutions | - Full-face respirator with appropriate cartridges- Totally encapsulated chemical- and vapor-protective suit- Inner and outer chemical-resistant gloves (e.g., double-gloved nitrile)- Chemical-resistant, steel-toe boots or shoes |
| Working with dilute solutions of this compound | - Full-face air-purifying respirator- Hooded chemical-resistant clothing or coveralls- Inner and outer chemical-resistant gloves- Safety glasses with side shields or chemical splash goggles- Closed-toe shoes |
| General laboratory operations in the vicinity of this compound | - Lab coat- Safety glasses with side shields- Nitrile gloves- Closed-toe shoes |
Note: For all operations, it is highly recommended to work within a certified chemical fume hood to minimize inhalation exposure.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to ensure safety and experimental integrity.
Preparation and Handling of this compound Solutions
-
Preparation : All manipulations involving solid this compound or the preparation of stock solutions should be conducted in a designated area within a chemical fume hood.
-
Weighing : Use a precision balance within the fume hood. Handle the solid compound with appropriate tools to avoid generating dust.
-
Dissolution : this compound is often supplied as a solution in ethanol (e.g., 10 mg/ml) or can be dissolved in a suitable solvent like DMSO.[1] When preparing solutions, add the solvent slowly to the solid to prevent splashing.
-
Storage : Store this compound and its solutions at -20°C for long-term stability (months to years).[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2] Ensure containers are tightly sealed and clearly labeled with the chemical name, concentration, date, and hazard symbols.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Minor Spill | For small spills (e.g., a few drops of a dilute solution), alert others in the area. Wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for hazardous waste disposal. Clean the spill area with soap and water. |
| Major Spill | For larger spills, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department. Prevent the spill from entering drains. Only trained personnel with appropriate spill-response equipment should handle the cleanup. |
Disposal Plan
Proper disposal of this compound and associated waste is mandatory to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste : All solid waste contaminated with this compound (e.g., pipette tips, gloves, weighing paper) must be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste : this compound solutions and any solvents used for rinsing contaminated glassware must be collected in a separate, clearly labeled hazardous waste container.
-
Do not dispose of this compound or its solutions down the drain.
-
Solutions containing ethanol are considered flammable hazardous waste and must be handled accordingly.
-
-
Sharps Waste : Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Disposal Procedure
-
Labeling : All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s), and any other components.
-
Storage : Store hazardous waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Pickup : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Visual Guidance: Handling Workflow
The following diagram illustrates the standard workflow for handling this compound, from receiving to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
